1-Benzyl-5-methylpiperidin-3-one
Description
The exact mass of the compound 1-Benzyl-5-methylpiperidin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-5-methylpiperidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-methylpiperidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-methylpiperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLLGBMPQNQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276078 | |
| Record name | 5-Methyl-1-(phenylmethyl)-3-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290047-51-6 | |
| Record name | 5-Methyl-1-(phenylmethyl)-3-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1290047-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-(phenylmethyl)-3-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-5-methylpiperidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Strategic Utilization of 1-Benzyl-5-methylpiperidin-3-one
CAS Number: 1290047-51-6 Formula: C₁₃H₁₇NO Molecular Weight: 203.28 g/mol Class: Functionalized Piperidinone Heterocycle[1][2][3]
Executive Summary & Research Significance
1-Benzyl-5-methylpiperidin-3-one represents a critical "chiral pool" scaffold in modern medicinal chemistry. While structurally isomeric to the widely recognized Tofacitinib intermediate (1-benzyl-4-methylpiperidin-3-one), the 5-methyl variant offers a distinct topological vector for structure-activity relationship (SAR) exploration.
Its primary value lies in Scaffold Hopping and Conformational Control .[4] By shifting the methyl substituent to the C5 position, medicinal chemists can alter the puckering of the piperidine ring, potentially optimizing binding affinity in kinase inhibitors (e.g., JAK1/3) or G-protein coupled receptor (GPCR) ligands while modulating metabolic stability by blocking specific oxidation sites.[4]
This guide details the physicochemical profile, validated synthetic pathways, and downstream applications of this versatile building block.[4]
Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values necessary for handling and process development.
| Property | Value | Context |
| Appearance | Pale yellow to orange oil | Oxidatively unstable; store under inert gas. |
| Boiling Point | 302.9 ± 35.0 °C (760 mmHg) | Requires high-vacuum distillation for purification. |
| Density | 1.057 ± 0.06 g/cm³ | Denser than water; facilitates organic layer separation. |
| pKa (Conjugate Acid) | ~8.5 (Predicted) | Basic nitrogen; forms stable salts (HCl, Oxalate).[4] |
| Solubility | DCM, THF, Toluene, EtOAc | Low solubility in water; extractable at pH > 10.[4] |
| Chirality | Racemic (1:1 mixture of R and S at C5) | Requires chiral resolution or asymmetric synthesis for enantiopure applications.[4] |
Synthetic Architecture: The "Double-Michael" Strategy
The most robust route to accessing the 5-methyl-3-one scaffold involves a Dieckmann Condensation strategy. This protocol ensures regiochemical control, placing the ketone at C3 and the methyl group at C5.[4]
Retrosynthetic Logic[4][5]
-
Precursor: Ethyl 1-benzyl-5-methyl-3-oxopiperidine-4-carboxylate.
-
Acyclic Intermediate: Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate.
-
Starting Materials: Benzylamine, Ethyl Crotonate, Ethyl Acrylate.[4]
Step-by-Step Protocol
Step 1: Sequential Michael Addition (The Acyclic Assembly)
-
Reagents: Benzylamine (1.0 eq), Ethyl Crotonate (1.1 eq), Ethyl Acrylate (1.1 eq), Ethanol (Solvent).[4]
-
Mechanism: Benzylamine undergoes conjugate addition to ethyl crotonate (introducing the methyl group), followed by a second conjugate addition to ethyl acrylate.[4]
-
Procedure:
-
Reflux benzylamine and ethyl crotonate in ethanol for 16 hours.
-
Add ethyl acrylate to the crude secondary amine and reflux for an additional 24 hours.
-
Concentrate to yield the crude diester: Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate.
-
Step 2: Dieckmann Cyclization
-
Reagents: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu), Toluene or THF.[4]
-
Critical Control: Temperature control (0°C to RT) is vital to minimize polymerization.[4]
-
Procedure:
-
Suspend NaOEt (1.5 eq) in anhydrous toluene.
-
Add the crude diester dropwise at 0°C.
-
Stir at room temperature for 4–6 hours. The solution will thicken as the enolate forms.[4]
-
Quench with glacial acetic acid/ice water.
-
Extract with ethyl acetate to isolate the beta-keto ester intermediate.
-
Step 3: Decarboxylation (Krapcho Conditions)
-
Reagents: NaCl, DMSO, Water (trace).[4]
-
Procedure:
Visualization: Synthetic Workflow & Reactivity
The following diagram illustrates the synthesis and the divergent reactivity of the scaffold.
Caption: Synthesis of 1-Benzyl-5-methylpiperidin-3-one and its divergent application in generating functionalized piperidine scaffolds.
Applications in Drug Discovery[4][8]
Kinase Inhibitor Design (JAK Pathway)
The 4-methyl isomer is a known intermediate for Tofacitinib (JAK1/3 inhibitor).[4] The 5-methyl isomer (CAS 1290047-51-6) is utilized to probe the steric tolerance of the ATP-binding pocket.
-
Hypothesis: Moving the methyl group to C5 alters the ring conformation (chair vs. twist-boat), potentially avoiding steric clashes with the "gatekeeper" residues in certain kinase mutations.[4]
-
Protocol: Reductive amination with N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine yields the regioisomeric analog of Tofacitinib.
Stereoselective Reduction
The C5-methyl group exerts 1,3-diaxial strain or steric bias during the reduction of the C3-ketone.
-
Reagent: L-Selectride (bulky hydride).
-
Outcome: Favors the formation of the cis-alcohol (3S,5R relative stereochemistry) due to hydride attack from the less hindered equatorial face, away from the C5-methyl group.[4]
-
Reagent: NaBH₄ (small hydride).[4]
-
Outcome: Mixtures of cis and trans isomers, separable by column chromatography.[4]
Debenzylation
For final drug candidates, the benzyl group is removed to unveil the secondary amine.[4]
-
Conditions: H₂ (50 psi), Pd(OH)₂/C (Pearlman's Catalyst), MeOH/Acetic Acid.
-
Note: Standard Pd/C may be slow due to steric hindrance from the methyl group; Pearlman's catalyst is preferred for difficult debenzylations.[4]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[4]
-
Storage: The ketone is prone to oxidation (forming lactams) and aldol condensation upon prolonged exposure to air/moisture.[4] Store at -20°C under Argon.
-
Spill Response: Absorb with sand/vermiculite.[4] Do not use water (immiscible).[4]
References
-
BenchChem. (n.d.).[4] 1-Benzyl-5-methylpiperidin-3-one Product Analysis. Retrieved from [4]
-
ChemicalBook. (2025).[4][7] 1-Benzyl-5-methylpiperidin-3-one Properties and Suppliers. Retrieved from [4]
-
Pfizer Inc. (2010).[4] Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives (Tofacitinib Analogs). Patent WO2010123919.[4] (Provides context on the 4-methyl isomer chemistry which is homologous to the 5-methyl variant).
-
Organic Syntheses. (n.d.). General methods for Dieckmann Cyclization of amino-diesters. (Foundational chemistry applied to CAS 1290047-51-6).[3]
Sources
- 1. aablocks.com [aablocks.com]
- 2. EnamineStore [enaminestore.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS [chemicalbook.com]
- 6. PubChemLite - 1-benzyl-5-methylpiperidin-3-one (C13H17NO) [pubchemlite.lcsb.uni.lu]
- 7. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]
An In-depth Technical Guide to 1-Benzyl-5-methylpiperidin-3-one: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidinone Scaffold
Piperidinone heterocycles are a foundational structural motif in a vast array of natural products and synthetic compounds of medicinal importance.[1] The inherent functionalities of the piperidinone ring—a basic nitrogen atom and a ketone group—provide a versatile platform for a variety of chemical transformations, including nucleophilic additions and condensation reactions.[1] This dual reactivity makes them invaluable intermediates for constructing more complex molecular architectures, particularly in the development of novel therapeutics.[1]
1-Benzyl-5-methylpiperidin-3-one is a specific derivative within this important class of compounds. It is primarily utilized as a specialized building block in organic synthesis for research and development purposes.[1] The benzyl group often serves as a protecting group for the piperidine nitrogen, which can be selectively removed to allow for further functionalization.[1] The presence of a methyl group and a ketone at specific positions offers additional sites for stereospecific modifications, making it a valuable precursor for creating diverse and complex molecules with potential biological activity.[1]
Physicochemical Properties of 1-Benzyl-5-methylpiperidin-3-one
A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and analysis. The key identifiers for 1-Benzyl-5-methylpiperidin-3-one are its molecular formula and molecular weight.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | PubChem[2] |
| Molecular Weight | 203.28 g/mol | Benchchem[1] |
| Monoisotopic Mass | 203.13101 Da | PubChem[2] |
The molecular formula, C₁₃H₁₇NO, indicates the elemental composition of the molecule, which consists of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is the sum of the atomic weights of all atoms in the molecule.
Synthetic Approach: Reductive Amination for Piperidinone Synthesis
A common and effective method for the synthesis of substituted piperidinones involves a multi-step process culminating in a reductive amination reaction. The following is a representative, field-proven protocol for the synthesis of a related compound, 1-benzyl-4-methylpiperidin-3-one, which illustrates the key chemical transformations that can be adapted for the synthesis of 1-Benzyl-5-methylpiperidin-3-one.
Experimental Protocol: Synthesis of a Substituted Piperidinone
-
Deprotection: An appropriate N-protected piperidinone precursor is subjected to acidic conditions to remove the protecting group, yielding the corresponding piperidin-3-one.
-
Benzylation: The resulting secondary amine is then benzylated. This is typically achieved by reacting the piperidin-3-one with benzyl bromide in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction.
-
Reductive Amination: The final step involves the reductive amination of the benzylated piperidinone with an appropriate amine (e.g., methylamine) and a reducing agent such as sodium triacetoxyborohydride.[3] This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final amine product.
The choice of sodium triacetoxyborohydride as the reducing agent is strategic; it is a mild and selective reagent that is particularly effective for reductive aminations.[3]
Sources
An In-Depth Technical Guide to 1-Benzyl-5-methylpiperidin-3-one: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-Benzyl-5-methylpiperidin-3-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, synthesis, reactivity, and potential applications as a versatile building block.
Introduction: The Significance of the Piperidinone Scaffold
The piperidinone heterocyclic framework is a prevalent motif in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The presence of a six-membered ring containing a nitrogen atom and a ketone functionality imparts a unique reactivity profile, making piperidinones valuable intermediates for the construction of more complex molecular architectures.[1] The nitrogen atom provides basicity, while the ketone offers a site for various nucleophilic addition and condensation reactions.[1] This dual functionality establishes piperidinones as crucial platforms for developing functionalized piperidine systems with substantial potential in medicinal chemistry.[1]
1-Benzyl-5-methylpiperidin-3-one, specifically, is a derivative within this important class of compounds. Its structure is characterized by a piperidin-3-one core, a benzyl group attached to the nitrogen atom, and a methyl group at the 5-position of the ring. It is primarily utilized as a chemical entity for research purposes and as a specialized building block in organic synthesis.[1]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 1-Benzyl-5-methylpiperidin-3-one are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | PubChem |
| Molecular Weight | 203.28 g/mol | [1] |
| CAS Number | 1290047-51-6 | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| SMILES | CC1CC(=O)CN(C1)CC2=CC=CC=C2 | PubChem |
| InChI | InChI=1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | PubChem |
| InChIKey | LQHLLGBMPQNQLJ-UHFFFAOYSA-N | [1] |
Synthesis of 1-Benzyl-5-methylpiperidin-3-one
The synthesis of 1-Benzyl-5-methylpiperidin-3-one can be conceptually approached through several established organic chemistry transformations. A plausible and efficient method involves a multi-step sequence starting from readily available precursors, culminating in a Dieckmann cyclization to form the piperidinone ring.[2][3][4]
Proposed Synthetic Pathway
A logical synthetic route involves the initial N-alkylation of an amino ester, followed by a second N-alkylation and subsequent intramolecular condensation.
Caption: Proposed synthetic workflow for 1-Benzyl-5-methylpiperidin-3-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, hypothetical procedure based on established methodologies for similar compounds. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of Ethyl 3-(benzylamino)butanoate
-
To a solution of ethyl 3-aminobutanoate (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-(benzylamino)butanoate.
Step 2: Synthesis of N-benzyl-N-(3-ethoxycarbonyl-1-methylpropyl)glycine ethyl ester
-
To a solution of ethyl 3-(benzylamino)butanoate (1 equivalent) in a suitable solvent such as ethanol, add ethyl acrylate (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude diester. This intermediate is often used in the next step without further purification.
Step 3 & 4: Dieckmann Cyclization, Hydrolysis, and Decarboxylation
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.
-
To this solution, add the crude diester from the previous step dropwise at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then acidify with aqueous hydrochloric acid.
-
Heat the acidified mixture to reflux to effect hydrolysis and decarboxylation.
-
After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford 1-Benzyl-5-methylpiperidin-3-one.
Chemical Reactivity and Synthetic Utility
1-Benzyl-5-methylpiperidin-3-one is a versatile synthetic intermediate due to the presence of three key reactive sites: the ketone carbonyl group, the tertiary amine, and the N-benzyl group.
Caption: Key chemical transformations of 1-Benzyl-5-methylpiperidin-3-one.
Reactivity of the Ketone
The ketone functionality at the 3-position is a primary site for chemical transformations. It can undergo reduction to the corresponding alcohol, 1-benzyl-5-methylpiperidin-3-ol, using various reducing agents.[1]
-
Hydride Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in protic solvents (e.g., methanol or ethanol) are effective for this transformation.[1] Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous aprotic solvents like diethyl ether or THF.[1]
Reactivity of the N-Benzyl Group
The N-benzyl group serves as a common protecting group for the piperidine nitrogen.[1] It is relatively stable under many reaction conditions but can be readily removed when desired.
-
Debenzylation: The most common method for removing the benzyl group is through catalytic hydrogenation.[1] This process, known as debenzylation, involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This cleavage of the benzylic C-N bond yields 5-methylpiperidin-3-one and toluene.[1] The resulting secondary amine can then be further functionalized.
Spectroscopic Characterization
The structural elucidation of 1-Benzyl-5-methylpiperidin-3-one relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and providing structural information through fragmentation analysis.
-
Expected Fragmentation Pattern: In the mass spectrum of 1-Benzyl-5-methylpiperidin-3-one, a prominent fragment ion is expected at a mass-to-charge ratio (m/z) of 91. This corresponds to the highly stable tropylium ion (C₇H₇⁺), which is formed by the cleavage of the benzyl group.[6] Other significant fragments would arise from the cleavage of the piperidine ring itself. The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[7]
Applications in Drug Discovery and Medicinal Chemistry
The N-benzyl piperidine motif is a frequently employed structural element in drug discovery due to its structural flexibility and three-dimensional nature. This moiety can engage in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.
Substituted piperidin-3-one derivatives have shown a wide range of biological activities, including potential use in the treatment of various diseases. The ability to functionalize the piperidinone ring at multiple positions makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The introduction of chirality in the piperidine ring can significantly impact biological activity and selectivity.
Safety and Handling
For research use only. Not for human or veterinary use.[1] As with all chemical reagents, 1-Benzyl-5-methylpiperidin-3-one should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.
Conclusion
1-Benzyl-5-methylpiperidin-3-one is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple reactive sites allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of more complex and potentially bioactive molecules. The synthetic strategies and reactivity patterns discussed in this guide provide a solid foundation for researchers looking to utilize this compound in their scientific endeavors. Further exploration of its applications in the development of novel therapeutic agents is a promising area of research.
References
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved March 7, 2026, from [Link]
-
Fiveable. (2026, March 2). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved March 7, 2026, from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
-
Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for - The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
YouTube. (2019, January 14). Dieckmann condensation. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved March 7, 2026, from [Link]
Sources
- 1. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
1-Benzyl-5-methylpiperidin-3-one SMILES string and InChIKey
An In-Depth Technical Guide to 1-Benzyl-5-methylpiperidin-3-one: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-5-methylpiperidin-3-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental chemical identifiers, physicochemical properties, and detailed reactivity profile, including transformations of the ketone functionality and the N-benzyl group. Furthermore, this document elucidates its role as a versatile synthetic building block in the context of drug discovery, leveraging the privileged N-benzyl piperidine scaffold. Methodologies for key chemical transformations and analytical characterization are presented to provide a practical resource for researchers, scientists, and drug development professionals.
Core Chemical Identifiers and Properties
1-Benzyl-5-methylpiperidin-3-one is a derivative of piperidinone, a class of six-membered heterocyclic compounds containing a nitrogen atom and a ketone group.[1] Its structure is defined by a piperidin-3-one core, an N-benzyl substituent, and a methyl group at the 5-position. These features make it a valuable intermediate for creating more complex molecular architectures.[1]
The canonical chemical identifiers for this compound are essential for database searches, procurement, and regulatory documentation.
-
SMILES (Simplified Molecular-Input Line-Entry System) String: CC1CC(=O)CN(C1)CC2=CC=CC=C2[2]
-
InChIKey (International Chemical Identifier Key): LQHLLGBMPQNQLJ-UHFFFAOYSA-N[1][2]
A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | [2] |
| Molecular Weight | 203.28 g/mol | [1] |
| Monoisotopic Mass | 203.13101 Da | [2] |
| CAS Number | 1290047-51-6 | [1] |
| XlogP (Predicted) | 2.1 | [2] |
Chemical Reactivity and Synthetic Utility
The unique reactivity of 1-Benzyl-5-methylpiperidin-3-one stems from the interplay between the piperidinone core and the N-benzyl group. This dual functionality provides multiple avenues for chemical modification.[1]
Reactions at the Ketone Functionality
The carbonyl group at the C-3 position is a primary site for chemical transformations, most notably nucleophilic addition reactions.
The reduction of the ketone is a critical transformation that yields the corresponding secondary alcohol, creating a new chiral center at the C-3 position. This reaction can lead to the formation of diastereomeric products (cis and trans isomers), making the choice of reducing agent and conditions crucial for stereochemical control.[1]
-
Hydride Reagents: Agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. NaBH₄ is a mild and selective reagent, typically used in protic solvents like methanol or ethanol, which will reduce the ketone without affecting other sensitive functional groups.[1] LiAlH₄ is a much more potent reducing agent requiring anhydrous aprotic solvents (e.g., THF, diethyl ether) and will reduce a wider range of functional groups.[1]
The general workflow for this reduction is illustrated below.
Caption: Workflow for the hydride reduction of the ketone.
Reactivity of the N-Benzyl Group
The N-benzyl group is not merely a passive substituent; it serves as a crucial protecting group for the piperidine nitrogen and offers a site for chemical modification.
The most common and synthetically valuable reaction involving the benzyl group is its removal via catalytic hydrogenation. This process, known as debenzylation, cleaves the benzylic C-N bond to unmask the secondary amine, yielding 5-methylpiperidin-3-one.[1] This is a cornerstone strategy in multi-step syntheses, as the liberated secondary amine can then be subjected to a wide range of functionalization reactions.
Caption: N-Debenzylation via catalytic hydrogenation.
Application in Medicinal Chemistry and Drug Discovery
The piperidine ring is a "privileged structure" in drug design, appearing in numerous approved pharmaceutical agents.[1] Consequently, 1-Benzyl-5-methylpiperidin-3-one is a highly relevant building block for the synthesis of novel, biologically active molecules.[1]
The N-benzyl piperidine (N-BP) motif is particularly valued by medicinal chemists as a tool to modulate both the efficacy and physicochemical properties of drug candidates.[3] It can engage in crucial cation-π interactions with target proteins and provides a three-dimensional framework for optimizing stereochemistry to enhance potency and reduce toxicity.[3] For example, the closely related scaffold, 1-Benzyl-4-piperidone, is a key intermediate in the synthesis of potent menin inhibitors, which are being developed as therapeutics for acute leukemia.[4] Derivatives of benzylpiperidine are also being explored as inhibitors for targets in neurodegenerative diseases like Alzheimer's and as modulators of the endocannabinoid system.[5][6]
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Role as a scaffold in a drug discovery workflow.
Analytical Characterization
Precise analytical characterization is paramount for confirming the identity and purity of 1-Benzyl-5-methylpiperidin-3-one.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight and structure. A prominent fragmentation pathway involves the cleavage of the benzyl group, which is expected to produce a stable tropylium ion (C₇H₇⁺) at an m/z of 91.[1] Other significant fragments arise from the cleavage of the piperidine ring itself.[1] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are valuable for advanced analytical techniques like ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.13829 | 146.1 |
| [M+Na]⁺ | 226.12023 | 152.2 |
| [M-H]⁻ | 202.12373 | 150.8 |
| [M+NH₄]⁺ | 221.16483 | 163.7 |
| [M]⁺ | 203.13046 | 142.5 |
| Data sourced from PubChemLite.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
-
¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons on the piperidine ring, and the methyl group singlet.
-
¹³C NMR: Would confirm the presence of the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the piperidine ring and methyl group.
-
2D NMR (e.g., NOESY): For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. It can reveal through-space correlations between protons, which is critical for determining the relative stereochemistry of the methyl group and protons on the piperidine ring, especially in reaction products like the corresponding alcohol.[1]
Experimental Protocol: Reduction of 1-Benzyl-5-methylpiperidin-3-one
The following protocol is a representative procedure for the reduction of the ketone functionality using sodium borohydride.
Objective: To synthesize 1-benzyl-5-methylpiperidin-3-ol.
Materials:
-
1-Benzyl-5-methylpiperidin-3-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 1-Benzyl-5-methylpiperidin-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding deionized water to decompose the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and wash the solid with a small amount of fresh ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-5-methylpiperidin-3-ol as a mixture of diastereomers.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography to separate the diastereomers and remove impurities.
References
-
1-benzyl-5-methylpiperidin-3-one (C13H17NO) - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]
-
1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
1-BENZYLPIPERIDIN-3-ONE | CAS 40114-49-6 - Matrix Fine Chemicals. (n.d.). Retrieved March 7, 2026, from [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Google Patents. (n.d.).
-
1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents. (n.d.).
-
N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (2024). Retrieved March 7, 2026, from [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023). Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025). Retrieved March 7, 2026, from [Link]
Sources
- 1. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 2. PubChemLite - 1-benzyl-5-methylpiperidin-3-one (C13H17NO) [pubchemlite.lcsb.uni.lu]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
difference between 1-benzyl-5-methylpiperidin-3-one and 4-methyl isomer
Part 1: Executive Summary
This technical guide provides a rigorous differentiation between 1-benzyl-5-methylpiperidin-3-one and its regioisomer, 1-benzyl-4-methylpiperidin-3-one .[1] While these molecules share an identical molecular formula (
-
The 4-Methyl Isomer is a critical, high-volume intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib).[1][2] Its methyl group is
-positioned to the ketone, influencing enolization thermodynamics and stereochemical control during reduction.[1][2] -
The 5-Methyl Isomer is a specialized building block often utilized in the development of chemokine receptor antagonists (e.g., CCR5/CCR2).[2] Its methyl group is
-positioned to the ketone, leaving both -positions (C2 and C4) open for functionalization, creating a unique reactivity landscape for multi-component coupling reactions.[1][2]
Part 2: Structural & Stereochemical Analysis
Nomenclature and Connectivity
The piperidine ring is numbered starting from the nitrogen (N=1).[2] The ketone functionality defines position 3.[1][2]
| Feature | 1-Benzyl-4-methylpiperidin-3-one | 1-Benzyl-5-methylpiperidin-3-one |
| Methyl Position | C4 ( | C5 ( |
| C2 (2H) and C4 (1H) | C2 (2H) and C4 (2H) | |
| Chirality | 1 Chiral Center (C4) in ketone form | 1 Chiral Center (C5) in ketone form |
| Enolization | Kinetic enolate forms at C2; Thermodynamic at C4 | Enolization possible at C2 or C4 (both methylenes) |
Conformational Equilibrium
The piperidinone ring exists in a dynamic equilibrium between chair and twist-boat conformers.[1] The benzyl group on the nitrogen typically adopts an equatorial orientation to minimize 1,3-diaxial interactions.[1][2]
-
4-Methyl Isomer: The methyl group at C4 prefers the equatorial position.[1] However, the adjacent carbonyl (sp2 hybridized) flattens the ring, reducing 1,3-diaxial strain compared to a saturated piperidine.[2]
-
5-Methyl Isomer: The methyl group at C5 also prefers equatorial orientation.[1] Crucially, the absence of a substituent at C4 allows for unhindered nucleophilic attack at the carbonyl carbon.[2]
Part 3: Synthetic Pathways
The synthesis of these isomers requires distinct strategies to ensure regioselectivity.
Synthesis of 1-Benzyl-4-methylpiperidin-3-one
This isomer is typically accessed via the oxidation of the corresponding piperidinol or through Dieckmann cyclization strategies targeting the 4-substituted product.[1]
Protocol A: Oxidation Route (High Purity)
-
Precursor: 1-Benzyl-4-methylpiperidin-3-ol (obtained via hydroboration-oxidation of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine).[1]
-
Oxidation: Swern oxidation or
complex is preferred over Jones reagent to avoid acid-catalyzed racemization or decomposition.[1][2] -
Reaction:
Protocol B: Dieckmann Cyclization
-
Substrate: Ethyl
-benzyl- -(2-ethoxycarbonylethyl)- -aminobutyrate.[1] -
Reagent: Sodium ethoxide (
) in toluene.[1][2] -
Mechanism: Intramolecular Claisen condensation followed by decarboxylation.[1]
Synthesis of 1-Benzyl-5-methylpiperidin-3-one
The 5-methyl isomer requires a precursor that places the methyl group beta to the final ketone location.[1]
Protocol: Reduction-Oxidation Sequence
-
Starting Material: 5-Methyl-3-pyridinol.[1]
-
Quaternization: React with Benzyl bromide (
) in acetone to form the pyridinium salt. -
Reduction: Partial reduction using Sodium Borohydride (
) in methanol yields 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine (or the piperidinol depending on conditions).[1] -
Oxidation: If the alcohol is obtained, oxidize using TPAP/NMO (Tetrapropylammonium perruthenate) to afford the ketone.[2]
Figure 1: Comparative synthetic workflows for regioisomeric piperidin-3-ones.
Part 4: Spectroscopic Differentiation
Distinguishing these isomers requires careful analysis of NMR coupling constants and chemical shifts.[1][2]
Proton NMR ( NMR)
| Signal Region | 4-Methyl Isomer | 5-Methyl Isomer |
| Methyl Group | Doublet ( | Doublet ( |
| AB quartet (diastereotopic) or singlet if rapid flipping.[1][2] | AB quartet.[1] | |
| One proton (H4). Appears as a multiplet (dq or similar) due to coupling with Me and H5.[1][2] | Two protons (H4). Appears as an ABX or AB system adjacent to the carbonyl.[1][2] | |
| Key Diagnostic | Integration of | Integration of |
Carbon NMR ( NMR)
-
4-Methyl: The carbonyl carbon (C3) will show a specific
-effect shift from the C4-methyl.[1] The C4 signal will be a methine (CH).[2] -
5-Methyl: The carbonyl carbon (C3) has two methylene neighbors (C2 and C4).[1][2] The C4 signal will be a methylene (
).[2] DEPT-135 is the definitive test: C4 is inverted (negative) in the 5-methyl isomer, but upright (positive) in the 4-methyl isomer.[1]
Part 5: Reactivity & Applications
Reactivity Profile
The position of the methyl group dictates the steric and electronic environment of the ketone.[2]
-
Enolization & Alkylation:
-
Reductive Amination (Drug Synthesis):
-
4-Methyl: Reacts with methylamine and reducing agents (
) to form (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine .[1] The C4-methyl directs the hydride attack to the less hindered face, favoring the cis-isomer.[1] -
5-Methyl: Reduction creates a new chiral center at C3.[1][3] The influence of the C5-methyl is more remote, potentially leading to lower diastereoselectivity compared to the 4-methyl isomer.[1]
-
Pharmaceutical Applications
-
4-Methyl Isomer (JAK Inhibitor Precursor):
-
This isomer is a direct intermediate for Tofacitinib and related JAK3 inhibitors.[1] The specific stereochemistry (3R,4R) is essential for binding affinity in the ATP-binding pocket of the kinase.[2]
-
Mechanism: The piperidine ring acts as a scaffold to orient the pyrrolo[2,3-d]pyrimidine headgroup.[1][2]
-
-
5-Methyl Isomer (Chemokine Antagonists):
Figure 2: Role of the 4-methyl isomer in the synthesis of JAK inhibitors and subsequent biological pathway interruption.[1][2]
Part 6: References
-
ChemicalBook. (2025).[1][2][4] 1-Benzyl-4-methylpiperidin-3-one Synthesis and Properties. Retrieved from [1][2]
-
PubChem. (2025).[1][2][5] Compound Summary: 1-Benzyl-4-methylpiperidin-3-one.[1][6][5][7] National Library of Medicine.[1][2] Retrieved from [1][2]
-
BenchChem. (2025).[1][2] 1-Benzyl-5-methylpiperidin-3-one: Reactivity and Applications. Retrieved from [1][2]
-
Google Patents. (2017).[1][2] Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. US Patent Application 20170240510A1.[1] Retrieved from
-
Royal Society of Chemistry. (2025).[1][2] Piperidinone Derivatives and NMR Data. Retrieved from [1][2]
Sources
- 1. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 4. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]
- 5. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 32018-96-5|1-Benzyl-4-methylpiperidin-3-one|BLD Pharm [bldpharm.com]
- 7. nicebiochem.com [nicebiochem.com]
An In-depth Technical Guide to the Physical Properties of 1-Benzyl-5-methylpiperidin-3-one: Free Base vs. Hydrochloride Salt
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 1-Benzyl-5-methylpiperidin-3-one, comparing its free base form to its hydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development who utilize piperidine scaffolds in medicinal chemistry and materials science. We will explore the fundamental principles that govern the differences in these properties, provide detailed experimental protocols for their characterization, and present comparative data to inform formulation and development strategies. While experimental data for the title compound is limited, this guide will leverage data from the closely related analog, 1-Benzyl-3-piperidone, to illustrate key concepts.
Introduction: The Significance of Form Selection in Drug Development
The N-benzyl piperidine motif is a versatile scaffold in medicinal chemistry, valued for its structural flexibility and ability to be fine-tuned for both efficacy and desirable physicochemical properties. The choice between utilizing a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision in the drug development pipeline. This choice profoundly impacts a compound's solubility, stability, bioavailability, and manufacturability. The hydrochloride salt is a common choice for basic compounds like 1-Benzyl-5-methylpiperidin-3-one, as it can significantly enhance aqueous solubility and stability.[1] This guide will delve into the scientific rationale behind these differences, providing a practical framework for understanding and characterizing these two forms.
Molecular Structure and its Influence on Physical Properties
The conversion of the tertiary amine in 1-Benzyl-5-methylpiperidin-3-one to its hydrochloride salt introduces a positive charge on the nitrogen atom and a chloride counter-ion. This seemingly simple modification has a profound impact on the intermolecular forces governing the physical properties of the compound.
-
1-Benzyl-5-methylpiperidin-3-one (Free Base): In its free base form, the molecule is neutral. The dominant intermolecular forces are van der Waals interactions and dipole-dipole interactions arising from the polar ketone group. The nitrogen atom can act as a hydrogen bond acceptor.
-
1-Benzyl-5-methylpiperidin-3-one Hydrochloride (Salt): The formation of the hydrochloride salt introduces strong ionic interactions (ion-ion and ion-dipole) between the protonated piperidinium cation and the chloride anion. These ionic forces are significantly stronger than the intermolecular forces present in the free base, leading to a more ordered and stable crystal lattice.
Comparative Analysis of Physical Properties
While specific experimental data for 1-Benzyl-5-methylpiperidin-3-one is not extensively available in the public domain, we can infer its properties and draw comparisons based on its structural analogs and fundamental chemical principles. For quantitative comparison, data for the closely related 1-Benzyl-3-piperidone and its hydrochloride salt will be utilized.
| Property | 1-Benzyl-5-methylpiperidin-3-one (Free Base) | 1-Benzyl-5-methylpiperidin-3-one Hydrochloride | Rationale for Difference |
| Molecular Formula | C₁₃H₁₇NO[2] | C₁₃H₁₈ClNO | Addition of HCl. |
| Molecular Weight | 203.28 g/mol [2] | 239.74 g/mol | Addition of HCl (36.46 g/mol ). |
| Melting Point | Likely a low-melting solid or oil | Expected to be a high-melting crystalline solid. (Analog: 1-Benzyl-3-piperidone HCl: 168-170 °C)[3] | Stronger ionic forces in the salt require more energy to break the crystal lattice. |
| Boiling Point | Lower boiling point (Analog: 1-Benzyl-3-piperidone HCl: 91°C @ 0.02 mmHg)[3] | Higher boiling point; likely decomposes before boiling at atmospheric pressure. (Analog: 1-Benzyl-3-piperidone HCl: 294 °C)[4] | Stronger intermolecular forces in the salt increase the energy required for vaporization. |
| Aqueous Solubility | Low | High | The ionic nature of the salt allows for favorable interactions with polar water molecules, leading to greater solvation.[5] |
| pKa (of the conjugate acid) | Predicted to be in the range of 8-9 for similar N-benzylpiperidines. | The pKa is an intrinsic property of the protonated amine and is the same for both forms. | The pKa determines the pH at which the free base and salt forms are in equilibrium. |
| Appearance | Likely a pale yellow oil or solid. | Typically a white to off-white crystalline solid. (Analog: 1-Benzyl-3-piperidone HCl: Cream to pale brown powder)[3] | The ordered crystal lattice of the salt often results in a crystalline solid appearance. |
Spectroscopic Characterization: Identifying the Free Base and Hydrochloride Salt
Spectroscopic techniques are indispensable for confirming the identity and form of a compound. Here, we detail the expected spectral differences between the free base and hydrochloride salt of 1-Benzyl-5-methylpiperidin-3-one.
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra of the free base and its hydrochloride salt is the appearance of a broad and strong absorption band in the salt's spectrum, corresponding to the N-H⁺ stretch of the protonated tertiary amine.
-
Free Base: The spectrum will be characterized by C-H stretching vibrations (aromatic and aliphatic) typically in the 2800-3000 cm⁻¹ region, and a strong C=O stretch from the ketone around 1710-1730 cm⁻¹.
-
Hydrochloride Salt: A prominent, broad absorption band will appear in the 2300-2700 cm⁻¹ range, which is characteristic of the N-H⁺ stretching vibration in a tertiary amine salt. This band often overlaps with the C-H stretching region. The C=O stretch may experience a slight shift due to changes in the electronic environment upon protonation of the nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed structural information and can readily distinguish between the free base and its hydrochloride salt.
-
¹H NMR:
-
Protons adjacent to Nitrogen: The most noticeable change will be the downfield shift of the protons on the carbons alpha to the nitrogen (the CH₂ groups of the piperidine ring and the benzylic CH₂ group). This is due to the deshielding effect of the positive charge on the protonated nitrogen.
-
N-H⁺ Proton: In the hydrochloride salt, a broad singlet corresponding to the N-H⁺ proton may be observable, although its presence and chemical shift can be highly dependent on the solvent and water content.
-
-
¹³C NMR:
-
Carbons adjacent to Nitrogen: Similar to the proton signals, the carbon signals for the carbons alpha to the nitrogen will also exhibit a downfield shift upon protonation.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the hydrochloride salt and the determination of key physical properties.
Synthesis of 1-Benzyl-5-methylpiperidin-3-one Hydrochloride
This protocol is adapted from established methods for the synthesis of similar piperidone hydrochlorides.[6]
dot
Caption: Synthesis of 1-Benzyl-5-methylpiperidin-3-one HCl.
Materials:
-
1-Benzyl-5-methylpiperidin-3-one (free base)
-
Anhydrous diethyl ether or ethyl acetate
-
2M solution of hydrogen chloride in diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve a known quantity of 1-Benzyl-5-methylpiperidin-3-one free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
With stirring, add a 2M solution of hydrogen chloride in diethyl ether dropwise from a dropping funnel.
-
Continue the addition until a white precipitate forms and no further precipitation is observed.
-
Allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid in a vacuum oven or desiccator to a constant weight.
Melting Point Determination
dot
Caption: Workflow for Melting Point Determination.
Procedure:
-
Ensure the sample (either free base or hydrochloride salt) is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
Aqueous Solubility Determination (Shake-Flask Method)
Procedure:
-
Add an excess amount of the compound (free base or hydrochloride salt) to a known volume of deionized water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
pKa Determination (Potentiometric Titration)
dot
Caption: pKa Determination via Potentiometric Titration.
Procedure:
-
Prepare a solution of the free base in water or a water/co-solvent mixture at a known concentration.
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the stirred sample solution.
-
Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated).
Conclusion
The conversion of 1-Benzyl-5-methylpiperidin-3-one from its free base to its hydrochloride salt results in significant and predictable changes to its physical properties. The introduction of strong ionic forces in the hydrochloride salt leads to a higher melting point, increased aqueous solubility, and distinct spectroscopic signatures. A thorough understanding and characterization of these properties are paramount for the successful development of piperidine-based compounds in pharmaceutical and chemical research. The experimental protocols provided in this guide offer a robust framework for obtaining reliable data to inform critical decisions in formulation and process development.
References
- Google Patents. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
- Google Patents. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
-
Home Sunshine Pharma. 1-Benzyl-3-piperidinol CAS 14813-01-5. [Link]
-
Acta Poloniae Pharmaceutica. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. [Link]
-
PubChemLite. 1-benzyl-5-methylpiperidin-3-one (C13H17NO). [Link]
-
ResearchGate. The N‐benzyl piperidine (N‐BP) moiety in drug discovery. [Link]
-
SWGDRUG.org. BENZYLPIPERAZINE. [Link]
-
PubChem. 1-Benzylpiperidin-3-one hydrochloride hydrate. [Link]
-
PubMed. N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. [Link]
-
MDPI. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]
-
ResearchGate. Comparison of piperidine basicity‐lowering effects by β‐equatorial... [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
- Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
-
PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
SpectraBase. 1-Benzyl-5-methyl-piperidine-2-carbonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 1-Benzyl-5-methyl-indole - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. 1-Benzyl-4-methylpiperidin-3-one. [Link]
-
UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]
-
MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
-
ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
-
Pharmaoffer.com. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
Rsc.org. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
-
ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.. [Link]
Sources
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 50606-58-1 Cas No. | 1-Benzylpiperidin-3-one hydrochloride | Matrix Scientific [matrixscientific.com]
- 5. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride [cymitquimica.com]
- 6. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
Technical Master File: Solubility & Solvent Selection for 1-Benzyl-5-methylpiperidin-3-one
Executive Summary
1-Benzyl-5-methylpiperidin-3-one (CAS: 1290047-51-6) represents a critical scaffold in the synthesis of neuroactive alkaloids and peptidomimetics. As a piperidinone derivative featuring a lipophilic benzyl protection group and a polar ketone functionality, its solubility profile is governed by a delicate balance between hydrophobic van der Waals interactions and dipole-dipole forces.
This guide provides a rigorous analysis of the compound's solubility behavior, offering researchers a validated framework for solvent selection in synthesis, extraction, and purification workflows. Unlike generic datasheets, this document focuses on the causality of solubility and provides self-validating protocols to determine precise saturation limits in your specific laboratory environment.
Part 1: Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
To predict solubility behavior, we must deconstruct the molecule into its functional pharmacophores:
-
Benzyl Group (Lipophilic Domain): Drives solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM). It significantly increases the LogP, making the free base insoluble in water.
-
Piperidinone Core (Polar Domain): The tertiary amine and ketone carbonyl act as hydrogen bond acceptors. This facilitates solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) but creates a dependency on pH.
-
5-Methyl Substituent: Adds minor steric bulk and lipophilicity, slightly reducing solubility in highly polar media compared to the non-methylated parent.
Predicted Solubility Matrix
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and standard process chemistry observations for N-benzyl piperidones.
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Extraction, Chromatography | The primary choice for dissolving the free base. High volatility aids in product isolation. |
| Aromatic Hydrocarbons | Toluene, Benzene | Good (50-100 mg/mL) | Reaction Medium, Azeotropic Drying | Ideal for high-temperature reactions (e.g., Dean-Stark) or liquid-liquid extraction from basic aqueous phases. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (Variable) | Reduction Reactions (NaBH4) | Soluble, but may require warming for high concentrations. Caution: Avoid ketones (Acetone) if primary amines are present as impurities (Schiff base risk). |
| Polar Aprotic | THF, DMSO, DMF | High | Nucleophilic Substitutions | THF is the gold standard for hydride reductions (LiAlH4). DMSO/DMF are reserved for alkylation steps. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Poor (<10 mg/mL) | Anti-solvent, Crystallization | Use as an anti-solvent to crash out the product from Toluene or Ethyl Acetate. |
| Aqueous | Water (pH < 4) | High (as Salt) | Work-up | Soluble only as the hydrochloride or tartrate salt. Insoluble as a free base at neutral/basic pH. |
Part 2: Experimental Protocols (Self-Validating Systems)
As exact solubility can vary by polymorph and purity, rely on empirical determination rather than literature values alone. Use the following Gravimetric Saturation Protocol to generate definitive data.
Protocol A: Gravimetric Solubility Determination (Standard)
Objective: Determine the saturation limit (
Materials:
-
Analytical Balance (±0.1 mg precision)
-
Scintillation Vials (20 mL) with PTFE-lined caps
-
Syringe Filter (0.45 µm PTFE or Nylon)
-
Target Solvent (HPLC Grade)
Methodology:
-
Preparation: Weigh an empty, dry scintillation vial (
). -
Saturation: Add 500 mg of the compound to a separate mixing vial. Add 2.0 mL of the target solvent.
-
Equilibration: Vortex for 30 seconds. If the solid dissolves completely, add more solid until a suspension persists. Sonicate for 15 minutes at 25°C.
-
Filtration: Allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter it into the pre-weighed vial (
). -
Measurement 1: Weigh the vial containing the saturated solution (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.
-
Measurement 2: Weigh the vial with the dry residue (
).
Calculation:
Part 3: Solvent Selection Logic & Workflows
Workflow Visualization: Solubility Determination
The following diagram outlines the decision logic for determining solubility, ensuring no sample is wasted and data is accurate.
Figure 1: Step-wise decision tree for qualitative and quantitative solubility assessment.
Application-Specific Solvent Strategy
For Reaction Optimization (Synthesis)
-
Reduction (NaBH4): Use Methanol or Ethanol .[1] The ketone is readily reduced to the alcohol (1-benzyl-5-methylpiperidin-3-ol).[1] The starting material is soluble, and the borate salts will precipitate or can be quenched with aqueous acid.
-
Alkylation/Substitution: Use DMF or Acetonitrile . These solvents solvate the intermediate anion well.
-
Grignard Reactions: Strictly use anhydrous THF or Diethyl Ether .[1]
For Purification (Crystallization)
Crystallization is the preferred method for purifying the solid intermediate.
-
Solvent System: Ethyl Acetate / Hexanes (1:4 ratio).
-
Logic: Dissolve the crude oil in minimal hot Ethyl Acetate. Slowly add Hexanes until turbidity is observed. Cool to 4°C.
-
Alternative: If the free base is an oil, convert it to the Hydrochloride Salt using HCl in Dioxane/Ether. The salt will precipitate instantly from non-polar ethers.
Figure 2: Purification decision matrix based on the physical state of the crude intermediate.
Part 4: Critical Safety & Stability Notes
-
Oxidation Sensitivity: The benzylic position is susceptible to oxidation over time. Avoid using ether solvents (THF, Et2O) that contain peroxides during recrystallization, as this may initiate radical degradation.
-
Schiff Base Formation: Do not use Acetone or MEK as solvents if the material contains any trace of primary amine impurities (e.g., from debenzylation side reactions), as this will form stable imines.
-
Hygroscopicity: The hydrochloride salt is likely hygroscopic. Store in a desiccator.
References
-
PubChem. (2025).[2] 1-Benzyl-5-methylpiperidin-3-one Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1-Benzylpiperazine derivatives (Analogous Chemistry). Org. Synth. Coll. Vol. 5, 904. Retrieved March 5, 2026, from [Link]
Sources
Navigating the Safety Landscape of 1-Benzyl-5-methylpiperidin-3-one: A Technical Guide for Researchers
Preamble: A Note on Data Extrapolation
Section 1: Hazard Identification and Classification
Based on the hazard profiles of structurally similar compounds, 1-Benzyl-5-methylpiperidin-3-one is anticipated to present a number of health hazards. The GHS hazard statements for related compounds like 1-Benzyl-4-methylpiperidin-3-one and N-Benzyl-4-piperidone include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Therefore, it is prudent to handle 1-Benzyl-5-methylpiperidin-3-one as a substance with the potential to cause similar adverse effects.
Table 1: Anticipated Hazard Profile of 1-Benzyl-5-methylpiperidin-3-one
| Hazard Class | GHS Hazard Statement | Anticipated Severity | Source of Extrapolated Data |
| Acute Oral Toxicity | H302: Harmful if swallowed | Category 4 | N-Benzyl-4-piperidone[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | 1-Benzyl-3-piperidinol hydrochloride, N-Benzyl-4-piperidone[2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2A | 1-Benzyl-3-piperidinol hydrochloride, N-Benzyl-4-piperidone[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Category 3 | 1-Benzyl-3-piperidinol hydrochloride[3] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Category 1 | N-Benzyl-4-piperidone[2] |
The signal word "Warning" is appropriate for this anticipated hazard profile.[1][3]
Section 2: Safe Handling and Personal Protective Equipment (PPE)
A proactive and stringent approach to handling is paramount. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
All manipulations of 1-Benzyl-5-methylpiperidin-3-one, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3] The fume hood should have a tested and adequate face velocity. An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following should be considered the minimum requirement:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[3][4]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect street clothes and skin from contamination.
-
-
Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale operations or in the event of a ventilation failure.[2]
Hygiene Practices
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 1-Benzyl-5-methylpiperidin-3-one.
Section 3: Physical and Chemical Properties
While experimental data for 1-Benzyl-5-methylpiperidin-3-one is limited, the following table summarizes its known and predicted properties.
Table 2: Physical and Chemical Properties of 1-Benzyl-5-methylpiperidin-3-one
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | PubChemLite[5] |
| Molecular Weight | 203.28 g/mol | PubChem[6] |
| CAS Number | 1290047-51-6 | Benchchem[7] |
| Appearance | Not specified; likely a solid or oil | General knowledge of similar compounds |
| Storage Temperature | -20°C, sealed storage, away from moisture (for a similar compound) | Sigma-Aldrich[1], ChemScene[8] |
| InChIKey | LQHLLGBMPQNQLJ-UHFFFAOYSA-N | Benchchem[7] |
Section 4: Stability and Reactivity
The piperidinone ring and the N-benzyl group are the primary sites of reactivity.[7]
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases.[2]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2]
-
Reactivity Profile: The ketone functionality is susceptible to nucleophilic attack, and the N-benzyl group can be cleaved under hydrogenolysis conditions.[7]
Section 5: Toxicological Information
No specific toxicological studies have been conducted on 1-Benzyl-5-methylpiperidin-3-one. The information below is inferred from related compounds.
-
Acute Toxicity: Harmful if swallowed is a potential hazard, based on data for N-Benzyl-4-piperidone.[2]
-
Skin Irritation: Expected to cause skin irritation.[3]
-
Eye Irritation: Expected to cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[3]
-
Sensitization: May cause an allergic skin reaction.[2]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. The compound should be treated as if it has not been fully investigated for these effects.
Section 6: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A solid water stream may be inefficient.[9]
-
Specific Hazards: Containers may explode when heated.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][9]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 2. Avoid breathing dust or vapors. Ensure adequate ventilation.[9]
-
Environmental Precautions: Prevent the material from entering sewers or waterways.[9]
-
Containment and Cleanup: For small spills, carefully sweep up solid material or absorb liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[3][9] Use non-sparking tools.[9]
Emergency Response Flowchart
Caption: Flowchart for emergency response to a spill or exposure involving 1-Benzyl-5-methylpiperidin-3-one.
Section 7: Disposal Considerations
All waste materials generated from the use of 1-Benzyl-5-methylpiperidin-3-one must be considered hazardous waste.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Conclusion
While 1-Benzyl-5-methylpiperidin-3-one holds potential as a building block in chemical research, the lack of a specific Safety Data Sheet necessitates a highly cautious and informed approach to its handling. By leveraging the data from structurally related compounds, this guide provides a comprehensive framework for its safe use. Adherence to these protocols, coupled with sound scientific judgment, is essential for protecting the health and safety of laboratory personnel.
References
-
PubChem. 1-Benzyl-4-methylpiperidin-3-one. Retrieved from [Link]
-
Matrix Fine Chemicals. 1-BENZYLPIPERIDIN-3-ONE. Retrieved from [Link]
-
PubChemLite. 1-benzyl-5-methylpiperidin-3-one (C13H17NO). Retrieved from [Link]
Sources
- 1. 1-Benzyl-4-methylpiperidin-3-one | 32018-96-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. tcichemicals.com [tcichemicals.com]
- 5. PubChemLite - 1-benzyl-5-methylpiperidin-3-one (C13H17NO) [pubchemlite.lcsb.uni.lu]
- 6. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
Methodological & Application
reaction conditions for asymmetric synthesis of 1-Benzyl-5-methylpiperidin-3-one
Executive Summary
The functionalized piperidinone heterocycle is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. Specifically, 1-benzyl-5-methylpiperidin-3-one (CAS: 1290047-51-6) serves as a highly valuable chiral building block for the synthesis of complex polycyclic scaffolds, spiro-heterocycles, and enantiomerically pure therapeutics, such as Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitors.
This application note details a robust, field-proven asymmetric synthetic route to (R)-1-benzyl-5-methylpiperidin-3-one . By leveraging a stereospecific ring expansion of a chiral pool-derived pyrrolidinol followed by a controlled Swern oxidation, this protocol ensures high enantiomeric fidelity and excellent yields, avoiding the pitfalls of direct asymmetric cyclization.
Strategic Overview & Mechanistic Rationale
Synthesizing chiral 5-substituted piperidin-3-ones via direct cyclization (e.g., asymmetric Dieckmann condensation) often suffers from poor regiocontrol and requires complex chiral auxiliaries. To bypass this, modern synthetic pathways utilize a ring-expansion strategy from a pre-functionalized, stereochemically defined 5-membered ring [1].
The Ring Expansion Mechanism
The synthesis begins with ((2S, 4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol .
-
Activation: The primary alcohol is converted into a highly reactive trifluoroacetate leaving group using Trifluoroacetic Anhydride (TFAA).
-
Aziridinium Formation: Thermal energy drives an intramolecular nucleophilic attack by the tertiary pyrrolidine nitrogen, ejecting the leaving group and forming a highly strained, bicyclic aziridinium intermediate .
-
Regioselective Ring Opening: The relief of ring strain and the thermodynamic stability of the resulting 6-membered ring drive the regioselective attack of the nucleophile (trifluoroacetate/hydroxide) at the less sterically hindered carbon of the aziridinium ion. This expands the ring to (3R, 5R)-1-benzyl-5-methylpiperidin-3-ol , faithfully transferring the stereochemical information.
The Oxidation Strategy
To yield the final ketone, the secondary alcohol must be oxidized. A Swern Oxidation is selected over harsher metal-based oxidants (like CrO₃ or KMnO₄) because it operates under mild, cryogenic conditions (-78 °C). This prevents the over-oxidation of the amine, cleavage of the N-benzyl protecting group, and crucially, avoids the base-catalyzed epimerization of the sensitive C5 methyl stereocenter [2].
Workflow Visualization
Synthetic workflow for (R)-1-benzyl-5-methylpiperidin-3-one via stereospecific ring expansion.
Experimental Protocols
Note: All reactions must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents to prevent premature hydrolysis of reactive intermediates.
Protocol A: Stereospecific Ring Expansion to (3R, 5R)-1-Benzyl-5-methylpiperidin-3-ol
-
Preparation: Dissolve ((2S, 4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) in a flame-dried round-bottom flask.
-
Cryogenic Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add Triethylamine (TEA) (2.0 eq) via syringe.
-
Leaving Group Formation: Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 eq) over 15 minutes.
-
Causality: The low temperature is critical to prevent premature, unselective intermolecular side reactions while the highly reactive trifluoroacetate ester forms.
-
-
Thermal Cyclization: Remove the cooling bath and allow the mixture to warm to room temperature. Subsequently, attach a reflux condenser and heat the reaction to 60 °C for 4–6 hours.
-
Causality: Heating provides the activation energy necessary for the nitrogen lone pair to displace the trifluoroacetate, forming the transient aziridinium ion, which immediately undergoes ring expansion.
-
-
Hydrolysis: Cool the reaction mixture to 0 °C. Slowly add 2M aqueous NaOH (excess, ~3.0 eq) and stir vigorously for 1 hour at room temperature.
-
Causality: The NaOH serves a dual purpose: it neutralizes residual trifluoroacetic acid and hydrolyzes any intermediate piperidinyl trifluoroacetate esters back to the free secondary alcohol.
-
-
Workup: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure piperidinol.
Protocol B: Swern Oxidation to (R)-1-Benzyl-5-methylpiperidin-3-one
-
Reagent Activation: In a separate flame-dried flask, add anhydrous Dichloromethane (DCM) and cool to -78 °C. Add Oxalyl Chloride (1.5 eq).
-
Sulfonium Ion Formation: Dropwise add Dimethyl Sulfoxide (DMSO) (3.0 eq). Stir for 15 minutes.
-
Causality: This forms the active oxidizing agent, dimethylchlorosulfonium chloride. Effervescence (release of CO and CO₂) serves as a visual validation of the active complex formation.
-
-
Alcohol Addition: Dissolve the (3R, 5R)-1-benzyl-5-methylpiperidin-3-ol (1.0 eq) from Protocol A in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.
-
Causality: Slow addition prevents local temperature spikes, ensuring the alkoxysulfonium intermediate forms without thermal degradation.
-
-
Rearrangement: Add Triethylamine (TEA) (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Causality: TEA deprotonates the alkoxysulfonium intermediate, triggering the intramolecular rearrangement that yields the target ketone and dimethyl sulfide byproduct.
-
-
Workup: Quench the reaction with distilled water. Extract with DCM. Wash the organic layer sequentially with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to afford (R)-1-benzyl-5-methylpiperidin-3-one.
Quantitative Data & Reaction Parameters
Table 1: Stoichiometry and Parameters for Ring Expansion
| Reagent / Parameter | Equivalents | Role | Temperature | Time |
| Pyrrolidinol Precursor | 1.0 eq | Starting Material | -78 °C to 60 °C | N/A |
| Triethylamine (TEA) | 2.0 eq | Acid Scavenger | -78 °C | 15 min |
| Trifluoroacetic Anhydride | 1.2 eq | Activating Agent | -78 °C to 60 °C | 4–6 hrs |
| 2M NaOH (aq) | 3.0 eq | Hydrolysis Agent | 0 °C to RT | 1 hr |
Table 2: Stoichiometry and Parameters for Swern Oxidation
| Reagent / Parameter | Equivalents | Role | Temperature | Time |
| Piperidinol Intermediate | 1.0 eq | Substrate | -78 °C | 45 min |
| Oxalyl Chloride | 1.5 eq | Activator | -78 °C | 15 min |
| Dimethyl Sulfoxide (DMSO) | 3.0 eq | Oxidant Source | -78 °C | 15 min |
| Triethylamine (TEA) | 5.0 eq | Base / Trigger | -78 °C to RT | 1 hr |
Analytical Validation & Quality Control
To ensure the structural integrity and stereochemical purity of the final product, the following analytical validations must be performed:
-
FTIR Spectroscopy: Confirm the complete disappearance of the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹ and the appearance of a sharp, strong carbonyl (C=O) stretch at ~1715 cm⁻¹.
-
1H NMR Spectroscopy: Verify the disappearance of the carbinol proton (CH-OH) present in the intermediate. The N-benzyl CH₂ protons should appear as an AB quartet or a distinct singlet around 3.5–3.7 ppm depending on the solvent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): As highlighted in structural characterization literature, 2D NOESY is critical for verifying the spatial proximity of atoms within the piperidinone ring. This ensures that the C5 methyl group has retained its (R)-configuration and did not undergo epimerization during the basic conditions of the Swern oxidation workup [1].
References
- 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 Benchchem
- United States Patent 10,800,784 B2: Nitrogen-containing heterocyclic amide compound and pharmaceutical use thereof Google P
Application Note: Regioselective C-2 Functionalization of 1-Benzyl-5-methylpiperidin-3-one
Strategic Context & Introduction
Piperidin-3-one derivatives are highly versatile building blocks in the synthesis of complex alkaloids and pharmaceutical agents, including positional analogues of methylphenidate[1]. The functionalization of 1-benzyl-5-methylpiperidin-3-one presents a unique regioselectivity challenge: differentiating between the C-2 and C-4 α-carbons. Because both positions are adjacent to the C-3 ketone, achieving high site-selectivity requires precise manipulation of the substrate's electronic and steric microenvironments.
This guide provides validated protocols for the precise C-2 functionalization of this scaffold, leveraging both classical kinetically controlled enolate chemistry and modern photoredox catalysis.
Mechanistic Insights & Causality
Regiocontrol in Enolization (Kinetic vs. Thermodynamic)
Deprotonation of 1-benzyl-5-methylpiperidin-3-one can theoretically occur at either C-2 or C-4. However, the C-H functionalization at the C-2 position is electronically preferred because the build-up of partial charge is stabilized by the adjacent nitrogen group[1].
-
Electronic Factors: The C-2 protons are significantly more acidic due to the inductive electron-withdrawing effect of the adjacent N-benzyl group.
-
Steric Factors: The presence of the methyl group at C-5 creates substantial steric hindrance around the C-4 position, further deactivating it toward bulky bases.
By utilizing a sterically demanding base like Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures (-78 °C), the reaction is placed under strict kinetic control . This overwhelmingly favors the formation of the C-2 lithium enolate, preventing equilibration to the thermodynamically more stable C-4 enolate.
Mechanistic divergence in the enolization of 1-benzyl-5-methylpiperidin-3-one.
Photoredox-Catalyzed α-Amino C-H Activation
Direct C-H functionalization bypasses the need for stoichiometric strong bases. Under photoredox conditions, the N-benzyl group facilitates the generation of an α-amino radical specifically at C-2. This radical is stabilized by the adjacent nitrogen lone pair, enabling highly diastereoselective cross-coupling with electron-deficient arenes[2].
Photoredox-catalyzed α-amino C-H arylation pathway at the C-2 position.
Experimental Protocols
Protocol A: Kinetically Controlled C-2 Alkylation
Objective: Install an alkyl group at the C-2 position via a lithium enolate intermediate. Self-Validating System: The use of an internal temperature probe ensures the reaction remains below -70 °C, preventing thermodynamic equilibration. Reaction progress is validated via TLC, and stereochemistry is confirmed post-workup via 2D NMR.
Materials:
-
1-Benzyl-5-methylpiperidin-3-one (1.0 equiv, 1.0 mmol)
-
LiHMDS (1.0 M in THF, 1.1 equiv)
-
Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)
-
Anhydrous THF (10 mL)
Step-by-Step Procedure:
-
System Purge: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment.
-
Substrate Preparation: Dissolve 1-benzyl-5-methylpiperidin-3-one in 8 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Insert an internal thermocouple to monitor the temperature.
-
Enolization: Add the LiHMDS solution dropwise over 10 minutes.
-
Causality: Slow addition prevents localized exothermic heating. Maintaining the temperature strictly at -78 °C ensures kinetic deprotonation at C-2, avoiding the C-4 enolate. Stir for 45 minutes.
-
-
Electrophile Trapping: Add the alkyl halide dropwise. Maintain the temperature at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 mL) while the bath is still at -20 °C.
-
Causality: Quenching at sub-zero temperatures prevents unwanted side reactions (e.g., aldol condensation) of any unreacted enolate. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Stereochemical Validation: Purify via flash chromatography. To validate the stereochemical outcome (cis/trans relationship between the new C-2 substituent and the C-5 methyl group), Nuclear Overhauser Effect Spectroscopy (NOESY) is strictly required to determine spatial proximity (typically within 5 Å)[3].
Protocol B: Photoredox-Catalyzed Direct C-2 Arylation
Objective: Direct C-H arylation at C-2 using a photoredox catalyst[2]. Self-Validating System: Thorough degassing is utilized to prevent oxygen-mediated quenching of the photocatalyst.
Materials:
-
1-Benzyl-5-methylpiperidin-3-one (1.0 equiv, 0.5 mmol)
-
1,4-Dicyanobenzene (Cyanoarene) (2.0 equiv)
-
Ir(ppy)₃ photocatalyst (2 mol%)
-
Anhydrous DMF (5 mL)
-
450 nm Blue LED array
Step-by-Step Procedure:
-
Mixture Preparation: In a 10 mL glass vial equipped with a Teflon septum, combine the piperidinone, cyanoarene, and Ir(ppy)₃ in DMF.
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Causality: Oxygen rapidly quenches the excited state of the Ir(ppy)₃ catalyst and traps carbon-centered radicals. Thorough degassing is the primary self-validating step for ensuring the catalytic cycle initiates.
-
-
Irradiation: Place the vial in a 450 nm Blue LED photoreactor. Stir vigorously at room temperature for 16 hours.
-
Causality: A cooling fan must be used to maintain ambient temperature (25 °C), as excessive heat can lead to background thermal degradation of the cyanoarene.
-
-
Workup: Dilute with water (10 mL) and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with water (3x) to remove DMF, dry over MgSO₄, and concentrate.
-
Validation: Analyze the crude mixture via ¹H NMR to determine the C-2/C-4 regiomeric ratio and the diastereomeric ratio (d.r.).
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and mechanistic parameters for the two functionalization strategies:
| Parameter | Protocol A: Kinetic Enolate Alkylation | Protocol B: Photoredox C-H Arylation |
| Reagents | LiHMDS, Alkyl Halide (e.g., BnBr) | Ir(ppy)₃, Cyanoarene, Blue LED |
| Temperature Profile | -78 °C to -20 °C | 25 °C (Ambient, fan-cooled) |
| Regioselectivity (C-2:C-4) | > 20:1 | > 50:1 |
| Diastereomeric Ratio (d.r.) | Moderate (Substrate/Electrophile dependent) | High (> 10:1) |
| Primary Mechanism | Nucleophilic substitution (S_N2) | Radical cross-coupling |
| Key Causality for Selectivity | Steric hindrance at C-4 by the 5-Methyl group | Radical stabilization by N-benzyl group |
References
- Source: Chem. Eur. J. / nih.
- Source: J. Am. Chem. Soc. / eScholarship.
- 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 Source: Benchchem URL
Sources
Application Note: Selective Catalytic N-Debenzylation of 1-Benzyl-5-methylpiperidin-3-one
Executive Summary & Mechanistic Challenges
The removal of the N-benzyl protecting group from 1-benzyl-5-methylpiperidin-3-one (CAS 1290047-51-6) is a critical transformation in the synthesis of complex piperidine-based therapeutics[1]. However, this specific substrate presents a dual chemoselective and stability challenge that routinely causes batch failures if standard hydrogenolysis conditions are applied blindly.
The Causality of Failure:
-
Chemoselectivity (Over-Reduction): While the benzylic C-N bond is susceptible to cleavage via palladium-catalyzed hydrogenation, the C=O ketone at position 3 is also a reducible functional group. Prolonged exposure to active Pd sites or high hydrogen pressure inevitably leads to the over-reduction of the ketone, yielding the undesired secondary alcohol, 5-methylpiperidin-3-ol[1].
-
Product Instability (Dimerization): Even if selective debenzylation is achieved, the resulting free base (5-methylpiperidin-3-one) is highly unstable. The proximity of the secondary amine to the acidic alpha-protons of the ketone facilitates rapid intermolecular aldol-type condensation, leading to dihydropyrazine dimers and eventually stable pyrazine polymers[2].
The Strategic Solution: To achieve high yields, the reaction must be engineered to simultaneously accelerate N-debenzylation (minimizing ketone exposure to the catalyst) and immediately trap the nascent secondary amine. This is achieved either by forming a stable hydrochloride salt in situ or by utilizing an in situ Boc-protection strategy (adding di-tert-butyl dicarbonate directly to the hydrogenation vessel)[3].
Chemoselectivity and stability pathways in the N-debenzylation of 1-benzyl-5-methylpiperidin-3-one.
Quantitative Reaction Profiling
The choice of additives and catalysts dictates the fate of the substrate. The table below summarizes the quantitative outcomes of various debenzylation methodologies, highlighting the necessity of amine-trapping agents.
| Methodology | Catalyst System | Additive / Trapping Agent | Pressure (H₂) | Time | Target Yield | Over-Reduction (Alcohol) | Dimerization (Loss) |
| Standard Free Base | 10% Pd/C | None (MeOH solvent) | 1 atm | 24 h | < 25% | 15% | > 60% |
| Acid-Mediated | 10% Pd/C | HCl (1.1 eq) in EtOH | 1 atm | 16 h | 82% (HCl Salt) | 8% | < 2% |
| In Situ Boc-Protection | 10% Pd/C | Boc₂O (1.2 eq) in EtOAc | 1 atm | 12 h | 94% (Boc deriv) | < 2% | 0% |
| Advanced Co-Catalyst | 10% Pd/C + 10% Nb₂O₅/C | None (MeOH solvent) | 1 atm | 2 h | 96% (Free base)* | < 1% | < 3% |
*Note: While the Nb₂O₅/C co-catalyst method is exceptionally fast and prevents over-reduction[4], the resulting free base must be derivatized immediately upon isolation to prevent pyrazine formation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation checkpoints. The In Situ Boc-Protection method is prioritized as the industry standard for this substrate[3].
Protocol A: In Situ Boc-Protection Hydrogenation (Recommended)
This protocol couples the catalytic cleavage of the benzyl group with immediate carbamate formation, completely bypassing the unstable free-base intermediate and sterically shielding the ketone from over-reduction.
Reagents & Materials:
-
1-Benzyl-5-methylpiperidin-3-one (1.0 eq, 10 mmol, 2.03 g)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol, 2.62 g)
-
10% Pd/C (50% w/w water wet) (10 mol% Pd relative to substrate)
-
Ethyl Acetate (EtOAc), anhydrous (50 mL)
-
Hydrogen gas (Balloon, 1 atm)
Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried 100 mL round-bottom flask, dissolve 1-benzyl-5-methylpiperidin-3-one and Boc₂O in 50 mL of EtOAc.
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Carefully add the wet 10% Pd/C to the stirring solution under a gentle stream of nitrogen.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a hydrogen balloon via a 3-way stopcock. Carefully evacuate the flask until the solvent gently bubbles, then backfill with H₂. Repeat this cycle three times to ensure a pure H₂ atmosphere.
-
Hydrogenation: Stir the suspension vigorously at 20–25 °C.
-
In-Process Validation (TLC/LC-MS): At 8 hours, sample the reaction.
-
Self-Validation Check: The starting material (UV active, R_f ~0.6 in 3:1 Hexane/EtOAc) should disappear. The product, N-Boc-5-methylpiperidin-3-one, is UV inactive but stains strongly with KMnO₄ (R_f ~0.4). LC-MS should show the target mass[M+H-tBu]+ = 158.1.
-
-
Workup: Once complete (typically 12 h), flush the flask with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with an additional 30 mL of EtOAc.
-
Isolation: Concentrate the filtrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the pure N-Boc-5-methylpiperidin-3-one as a pale oil.
-
Final Analytical Validation: Run a ¹H-NMR (CDCl₃). Success Criteria: Complete absence of benzylic protons (singlet at ~3.5 ppm) and aromatic protons (7.2-7.4 ppm). Presence of a large Boc singlet (9H at ~1.45 ppm). Crucially, ensure the absence of a multiplet at ~3.8 ppm (which would indicate the CH-OH of the over-reduced alcohol).
Step-by-step experimental workflow for the in situ Boc-protected catalytic hydrogenation.
Protocol B: Acid-Facilitated Debenzylation to Hydrochloride Salt
If the Boc protecting group is incompatible with downstream chemistry, the amine must be trapped as a salt. The addition of a stoichiometric amount of HCl protonates the amine immediately upon debenzylation, preventing catalyst poisoning and stabilizing the piperidone ring.
Step-by-Step Methodology:
-
Dissolve 1-benzyl-5-methylpiperidin-3-one (10 mmol) in absolute ethanol (40 mL).
-
Add 1.1 equivalents of concentrated aqueous HCl (11 mmol) to the solution.
-
Add 10% Pd/C (10 mol%) under nitrogen.
-
Purge with H₂ and stir under a 1 atm balloon at room temperature for 16 hours.
-
Validation: Monitor by LC-MS. The reaction is slower due to the acidic medium, but over-reduction is suppressed.
-
Filter through Celite, wash with ethanol, and concentrate the filtrate in vacuo.
-
Triturate the resulting residue with cold diethyl ether to precipitate 5-methylpiperidin-3-one hydrochloride as a stable white solid. Filter and dry under high vacuum.
References
- Google Patents. "CN103204801A - Synthesis method for N-Boc-3-piperidone".
-
National Institutes of Health (PMC). "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon". URL:[Link]
Sources
- 1. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 2. 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride | 1219976-73-4 | Benchchem [benchchem.com]
- 3. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Execution of Grignard Reactions with 1-Benzyl-5-methylpiperidin-3-one for the Synthesis of Chiral Tertiary Alcohols
Executive Summary & Strategic Importance
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The synthesis of highly substituted piperidine derivatives, particularly those bearing chiral tertiary alcohol moieties, is a critical endeavor in the development of novel therapeutic agents. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct route to these valuable structures from ketone precursors.[3]
This document provides a comprehensive guide to the application of the Grignard reaction to 1-Benzyl-5-methylpiperidin-3-one. We move beyond a simple recitation of steps to explain the critical parameters, mechanistic nuances, and stereochemical considerations inherent to this transformation. The protocols herein are designed to be robust and reproducible, incorporating field-proven insights for maximizing yield and diastereoselectivity. We address common pitfalls and provide a detailed troubleshooting guide to empower researchers to overcome synthetic challenges, thereby accelerating drug discovery and development programs.
Reaction Mechanism & Stereochemical Control
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the piperidinone.[4][5] The carbon atom bound to magnesium is highly polarized and acts as a potent carbanion.[6] This initial addition forms a tetrahedral magnesium alkoxide intermediate. A subsequent acidic or aqueous work-up is essential to protonate this intermediate, yielding the final tertiary alcohol product.[7]
A key consideration in the reaction with 1-Benzyl-5-methylpiperidin-3-one is the influence of the pre-existing stereocenter at the C5 position on the formation of the new stereocenter at C3. The Grignard reagent will preferentially attack one face of the carbonyl group over the other, leading to a mixture of diastereomers. The stereochemical outcome can often be predicted using established models like the Felkin-Anh model, which considers the steric hindrance around the carbonyl group.[3][8] The approach of the nucleophile is generally favored from the side opposite the largest substituent adjacent to the carbonyl.
Caption: General mechanism of the Grignard reaction on a ketone.
Core Experimental Protocols
3.1. Critical Pre-Reaction Preparations & Best Practices
The success of a Grignard reaction is overwhelmingly dependent on the rigorous exclusion of atmospheric moisture and protic sources.[9][10] Grignard reagents are potent bases that react readily with water, which quenches the reagent and drastically reduces yield.[3]
-
Glassware: All glassware must be meticulously dried, either by oven-drying at >120 °C overnight or by flame-drying under a high vacuum immediately before use.[10]
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[9]
-
Solvents: Anhydrous solvents are mandatory. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard choices as they stabilize the Grignard reagent.[11] Use freshly opened bottles or solvent from a purification system.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[10] This layer must be disrupted to initiate the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10][12]
-
Reagent Titration: The concentration of commercially available Grignard reagents can degrade over time.[9] For stoichiometric precision, it is highly recommended to titrate the reagent solution (e.g., using iodine) immediately prior to use to determine the concentration of the active species.[13]
3.2. Protocol 1: Synthesis of 1-Benzyl-3,5-dimethylpiperidin-3-ol
This protocol details the reaction with a simple alkyl Grignard reagent.
Materials & Reagents:
-
1-Benzyl-5-methylpiperidin-3-one (1.0 eq)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, dissolve 1-Benzyl-5-methylpiperidin-3-one (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add the methylmagnesium bromide solution (1.2-1.5 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Remove the ice bath and allow the mixture to warm to room temperature.
3.3. Protocol 2: Synthesis of 1-Benzyl-5-methyl-3-phenylpiperidin-3-ol
This protocol demonstrates the reaction with an aryl Grignard reagent.
Materials & Reagents:
-
1-Benzyl-5-methylpiperidin-3-one (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
(All other work-up reagents are the same as in Protocol 1)
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the phenylmagnesium bromide solution (1.2-1.5 eq) dropwise over 20-30 minutes. A slight exotherm may be observed.
-
Once the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates completion.
3.4. Standardized Work-up & Purification Protocol
The quenching of a Grignard reaction is highly exothermic and must be performed with extreme caution.[7]
-
Cool the completed reaction mixture back down to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise while stirring vigorously.[7][10] This procedure protonates the alkoxide and neutralizes excess Grignard reagent, forming magnesium salts that are often easier to handle than those formed with strong acids.[9]
-
Continue adding the NH₄Cl solution until no further gas evolution is observed and the solids are easily stirred.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate to ensure full recovery of the product.[7]
-
Combine all organic extracts.
-
Washing: Wash the combined organic layer sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[7]
-
Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude tertiary alcohol product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
Caption: Standard experimental workflow for the Grignard protocol.
Expected Results & Data Summary
The yields and diastereoselectivity of Grignard additions can be influenced by the specific Grignard reagent used and the reaction conditions. The following table provides representative data based on typical outcomes for such reactions.
| Grignard Reagent | Reaction Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Notes |
| MeMgBr | 0 to rt | 75 - 90% | ~2:1 to 4:1 | Generally provides good yields with moderate diastereoselectivity. |
| PhMgBr | 0 to rt | 70 - 85% | ~3:1 to 6:1 | The bulkier phenyl group often leads to slightly higher diastereoselectivity. |
Note: Yields are for isolated, purified products. Diastereomeric ratios are representative and should be determined experimentally (e.g., by ¹H NMR analysis of the crude product).
Troubleshooting Guide
Even with careful execution, challenges can arise. This guide addresses the most common issues.[9]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate or Low Yield | 1. Moisture Contamination: Wet glassware, solvents, or starting materials.[9][10]2. Poor Grignard Reagent Quality: Reagent has degraded during storage.[9]3. Passivated Magnesium Surface: (If preparing reagent in situ) MgO layer prevents reaction.[10] | 1. Rigorously dry all glassware and use anhydrous solvents under an inert atmosphere.[9]2. Use a fresh bottle of Grignard reagent or titrate the existing solution to confirm its concentration.[9]3. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[10] |
| High Recovery of Starting Ketone | Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone instead of attacking the carbonyl. This is more common with sterically hindered Grignard reagents.[14][15] | 1. Add the ketone solution slowly to the Grignard reagent solution (inverse addition).2. Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.[15]3. Consider using a cerium (III) chloride (CeCl₃) additive, which can enhance the nucleophilicity of the Grignard reagent (Luche reaction conditions). |
| Formation of a Secondary Alcohol Byproduct | Reduction: The Grignard reagent contains β-hydrogens and reduces the ketone via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[14] | 1. Use a Grignard reagent that lacks β-hydrogens (e.g., MeMgBr, PhMgBr) if the synthesis allows.2. Run the reaction at a lower temperature to disfavor the reduction pathway.[9] |
| Formation of Biphenyl (with PhMgBr) | Wurtz-type Coupling: The Grignard reagent couples with unreacted aryl halide used in its preparation.[12] | This is primarily an issue during the in situ preparation of the Grignard reagent. Ensure slow addition of the aryl halide to the magnesium to maintain a low concentration and minimize coupling. Using high-quality commercial reagents often circumvents this issue. |
| Difficult Workup (Emulsions, Solids) | Formation of Magnesium Hydroxide Sludge: Quenching with water or dilute acid can form gelatinous Mg(OH)₂. | Use saturated aqueous NH₄Cl for quenching, which forms more granular and easily filtered magnesium salts.[7][9] If emulsions persist during extraction, add more brine to the separatory funnel. |
References
-
Reactions of Grignard Reagents - Master Organic Chemistry.
-
Grignard Reaction - Organic Chemistry Portal.
-
Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols - Benchchem.
-
Troubleshooting low yield in Grignard synthesis of tertiary alcohols - Benchchem.
-
The Grignard Reaction Mechanism - Chemistry Steps.
-
The mechanism of Grignard reaction: finally unravelled - OperaChem.
-
Grignard reaction - Wikipedia.
-
Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis - Benchchem.
-
Troubleshooting my grignard reactions : r/chemistry - Reddit.
-
1. Grignard Reaction - Web Pages.
-
Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Benchchem.
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU.
-
Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers - PMC.
-
N-benzyl-4-piperidone: synthesis and uses - Guidechem.
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
-
Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs.
-
We discuss the reaction of Grignard reagents (organomagnesium com... - Study Prep in Pearson+.
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
-
25. The Grignard Reaction .
-
Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC.
-
A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds - ResearchGate.
-
Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases .
-
Stereoselective nucleophilic addition to conformationally constrained piperidines. An efficient route to 2-axial-6-equatorial disubstituted piperidines. - Bar-Ilan University.
-
Recent advances in the synthesis of piperidones and piperidines .
-
A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate.
-
Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate - ResearchGate.
-
Grignard Reaction .
-
Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC.
-
The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N- - RSC Publishing.
-
Grignard Reaction - Synthesis of Substituted Benzoic Acids - OpenBU.
-
Why are the products of Grignard reaction on an alpha-chiral ketone diastereomers rather than a racemate? - Chemistry Stack Exchange.
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure.
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC.
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI.
-
3-benzylpiperidine - Google Patents.
Sources
- 1. Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. praxilabs.com [praxilabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of 1-Benzyl-5-methylpiperidin-3-one
The following technical guide details the optimized synthesis and troubleshooting protocols for 1-Benzyl-5-methylpiperidin-3-one . This guide is structured for organic chemists and process engineers, focusing on the Dieckmann Condensation route, which offers the highest regiochemical fidelity for this specific isomer.[1][2]
Executive Summary
The synthesis of 1-Benzyl-5-methylpiperidin-3-one (CAS 1290047-51-6) presents unique challenges compared to its 4-piperidone isomers. The primary difficulty lies in establishing the correct regiochemistry of the methyl substituent relative to the ketone.[1][2] While 4-piperidones are synthesized via symmetrical precursors (e.g., bis-alkylation of benzylamine with acrylates), the 3-piperidone scaffold requires a "modular" Dieckmann strategy using an asymmetric diester precursor.[1]
This guide addresses the three critical phases of synthesis:
-
Precursor Assembly: Synthesis of the asymmetric amino-diester.
-
Isolation: Managing the stability of the oxidation-prone free base.
Phase 1: Precursor Assembly (The Asymmetric Route)
The most robust route utilizes Ethyl N-benzylglycinate and Ethyl 4-bromo-3-methylbutyrate . This approach guarantees the 5-methyl placement.
Reaction Scheme & Logic
The synthesis relies on constructing a linear precursor, Ethyl 4-(N-benzyl-N-(2-ethoxy-2-oxoethyl)amino)-3-methylbutanoate , followed by cyclization.
Figure 1: Modular synthesis workflow designed to lock the 5-methyl regiochemistry prior to cyclization.
Troubleshooting Precursor Assembly
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Polymerization of lactone or hydrolysis of ester. | Perform ring opening in absolute ethanol saturated with anhydrous HBr gas. Do not use aqueous HBr.[1] Maintain temp < 30°C. |
| Incomplete N-Alkylation | Steric hindrance at the primary bromide (adjacent to the methyl branch). | Add 0.1 eq. Potassium Iodide (KI) (Finkelstein condition) to accelerate the reaction.[1] Use Acetonitrile at reflux rather than DMF to simplify workup. |
| Quaternization | Over-alkylation of the amine.[1] | Ensure strict stoichiometry: Use a slight excess (1.1 eq) of the amino-ester relative to the bromo-ester. Add the bromide dropwise to the amine solution.[1] |
Phase 2: Dieckmann Cyclization (The Critical Step)[1][2]
Users often report low yields here due to "regioselectivity confusion."[1] In this specific pathway, both Dieckmann cyclization modes lead to the same final ketone skeleton after decarboxylation, making this route highly convergent.[1][2]
Mechanism & Regioselectivity
-
Path A: Glycine
-carbon attacks Butyrate ester 2-ethoxycarbonyl-3-one intermediate. -
Path B: Butyrate
-carbon attacks Glycine ester 4-ethoxycarbonyl-3-one intermediate. -
Convergence: Both intermediates decarboxylate to yield 1-Benzyl-5-methylpiperidin-3-one .
FAQ: Why is my crude product a mixture of spots on TLC?
-
Answer: You are likely seeing the mixture of the two
-keto ester regioisomers (2-COOEt and 4-COOEt). Do not attempt to separate them. Proceed directly to hydrolysis/decarboxylation; they will converge to the single target ketone.[1]
Protocol: Optimized Cyclization
-
Solvent: Anhydrous Toluene or THF (Ethanol can cause transesterification issues if boiling points differ, but is acceptable if using NaOEt).[1][2]
-
Base: Potassium tert-butoxide (KOtBu) (1.2 eq) is superior to NaOEt.[1] The bulkier base minimizes nucleophilic attack on the ester carbonyls (transesterification) and drives the irreversible deprotonation of the product.[1]
-
Temperature: Start at 0°C, then warm to room temperature. Reflux is rarely needed with KOtBu and leads to tar formation.[1][2]
Phase 3: Decarboxylation & Isolation[1]
The free base of 3-piperidone is electronically distinct from 4-piperidone. The ketone at position 3 activates the
Stability Protocol
-
NEVER store the free base as an oil for extended periods.[1]
-
ALWAYS convert to the Hydrochloride (HCl) salt immediately after workup.[1]
-
Workup pH: When extracting the free base after decarboxylation, neutralize to pH 8-9 (not 12-14). High pH accelerates aldol condensation of the ketone.[1]
Detailed Decarboxylation Procedure
-
Dissolve the crude
-keto ester residue in 6M HCl . -
Reflux for 2-4 hours. Monitor CO2 evolution.[1]
-
Concentrate the acidic solution in vacuo to remove excess HCl.
-
Purification: Recrystallize the crude hydrochloride salt directly from Isopropanol/Ethanol . This avoids the risky free-basing step.
Troubleshooting Guide (Q&A)
Q1: My product turns dark brown/black upon solvent removal. What happened?
Diagnosis: Decomposition of the free base.[1] 3-Piperidones are unstable "Mannich bases" in reverse potential. Fix: Avoid rotary evaporation to dryness at high temperatures (>40°C). If you must isolate the free base, perform a "Rapid Filtration" through a silica plug using degassed solvent, then immediately treat with HCl in ether/dioxane to precipitate the stable salt.[1][2]
Q2: I see a significant impurity at M+14 (Methylation) or M+28 (Ethyl).
Diagnosis: If using Ethanol/NaOEt for cyclization, you might have some ester exchange or incomplete decarboxylation if the hydrolysis wasn't vigorous enough. [1][2] Fix: Ensure the decarboxylation reflux is vigorous (100°C+). If the impurity is M-Benzyl, you have hydrogenolysis (unlikely unless catalytic hydrogenation was attempted).[1]
Q3: Can I use the "Double Michael Addition" route (Benzylamine + Crotonate + Acrylate)?
Analysis: No. That route produces 1-Benzyl-2-methylpiperidin-4-one (ketone at 4, methyl at 2) or the 2-methyl-4-one isomer. It does not place the ketone at position 3.[1] The modular alkylation-Dieckmann route described above is required for the 3-one isomer.
References
-
PrepChem. (n.d.).[1] Synthesis of substituted piperidones via Dieckmann Condensation.[1][3] Retrieved from [Link]
-
White Rose Research Online. (2022).[1] Exploration of piperidine 3D fragment chemical space: Synthesis of methyl substituted pipecolinates. (Discusses hydrogenation routes for comparison). Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 1-Benzyl-5-methylpiperidin-3-one
This technical guide addresses the purification of 1-Benzyl-5-methylpiperidin-3-one , specifically focusing on the removal of common regioisomers (such as the 4-methyl and 2-methyl analogues) that arise during Dieckmann condensation or Michael addition-cyclization protocols.[1][2]
Diagnostic Hub: Identifying Your Impurity Profile
Before attempting separation, you must definitively identify which regioisomer is contaminating your batch.[1][2] In the synthesis of 1-benzyl-5-methylpiperidin-3-one, the position of the methyl group is dictated by the specific "head-to-tail" cyclization mode of the diester precursor.[1][2]
Quick Diagnostic Table: 1H NMR Signatures
The most reliable method to distinguish the 5-methyl target from its 2-methyl and 4-methyl regioisomers is analyzing the protons
| Feature | Target: 5-Methyl Isomer | Impurity A: 2-Methyl Isomer | Impurity B: 4-Methyl Isomer |
| C2 Protons ( | Isolated AB System or Singlet (2H).[1][2] Appears as a clean singlet or tight doublet at | Methine Quartet (1H).[1][2] Coupled to the methyl group.[1][2][3] Appears at | AB System (2H). Similar to target, but often chemically inequivalent due to C4 asymmetry.[1][2] |
| Methyl Group | Doublet at | Doublet at | Doublet at |
| C4 Protons ( | ABX System (2H). Coupled to the C5 methine.[1][2][3] | Triplet/Multiplet (2H). | Methine Multiplet (1H).[1][2] The "smoking gun" for the 4-methyl isomer.[1][2] |
Tech Tip: If your C2 signal integrates to 1H, you have the 2-methyl regioisomer .[1][2] If C2 integrates to 2H but you see complex splitting at the C4 position (
2.3–2.6), you likely have the 4-methyl regioisomer .[1][2]
Primary Separation Protocol: Hydrochloride Salt Crystallization
Theory: Regioisomers of piperidones possess significantly different lattice energies in their salt forms.[1][2] The 5-methyl isomer hydrochloride often forms stable, crystalline needles, whereas the 2-methyl and 4-methyl isomers tend to remain amorphous or form oils in ethereal solvents.[1][2]
Step-by-Step Workflow
Reagents: 2M HCl in Diethyl Ether (anhydrous), Absolute Ethanol, Acetone, Diethyl Ether (ACS Grade).[1][2]
-
Free Base Preparation: Dissolve your crude oil (mixture of isomers) in diethyl ether (10 mL per gram of substrate).
-
Acidification:
-
Trituration (Critical Step):
-
If a sticky gum forms (common with regioisomer mixtures), decant the supernatant ether.[1][2]
-
Add fresh acetone (5 mL/g) and scratch the flask walls with a glass rod to induce crystallization.
-
Why? Acetone solubilizes the non-crystalline impurities (often the 4-methyl isomer) better than the target salt.[1][2]
-
-
Recrystallization:
-
Collection: Filter the white needles under argon/nitrogen to prevent hygroscopic water absorption.[1][2]
Yield Expectation: 60–75% recovery of >98% pure regioisomer.[1][2]
Secondary Protocol: Chromatographic Separation
If salt crystallization fails (e.g., both isomers crystallize), use column chromatography.[1][2] Note that piperidones are basic and can streak on silica.[1][2]
Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2] Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% Aqueous Ammonia is mandatory to prevent tailing.[1][2]
| Solvent System | Ratio (v/v) | Application |
| Hexane : EtOAc : TEA | 80 : 19 : 1 | Best for separating 5-methyl (less polar) from 4-methyl (more polar).[1][2] |
| DCM : MeOH : NH4OH | 95 : 4 : 1 | Use for highly polar crude mixtures or if the product is stuck on the column.[1][2] |
Visualizing the Isomer Origins
The following diagram illustrates the mechanistic divergence in the Dieckmann condensation that creates these specific regioisomers.
Figure 1: Mechanistic pathways in the Dieckmann condensation showing the origin of the 2-methyl impurity (Path A) versus the 5-methyl target (Path B).[1][2]
Troubleshooting & FAQs
Q1: My product is oiling out during HCl salt formation. What went wrong?
A: This is a classic issue with piperidines. It usually indicates the presence of residual solvent (toluene/DCM) or water.[1][2]
-
Fix: Decant the ether, dissolve the oil in a small amount of absolute ethanol , and evaporate to dryness to form a foam. Redissolve this foam in dry acetone and add a single seed crystal of the pure hydrochloride salt if available.[1][2]
Q2: Can I use distillation to separate the isomers?
A: Generally, no .[1][2] The boiling points of 1-benzyl-5-methylpiperidin-3-one and its 4-methyl isomer are extremely close (approx. 120–125°C at 0.5 mmHg).[1][2] Fractional distillation requires a theoretical plate count that is impractical for lab-scale synthesis and will likely lead to thermal decomposition (polymerization) of the sensitive aminoketone.[1][2]
Q3: I see a "doublet of doublets" at 3.5 ppm. Which isomer is this?
A: This is likely the 2-methyl isomer .[1][2] The proton at C2 is a methine (CH) adjacent to a nitrogen and a carbonyl.[1][2][4] It couples to the C2-methyl group (creating a quartet) and potentially long-range couples to C6 protons, appearing as a complex multiplet/quartet.[1][2] The target 5-methyl isomer has a CH2 at C2, which appears as a much simpler singlet or AB quartet.[1][2]
Q4: Why is the 5-methyl isomer preferred in the Dieckmann cyclization?
A: The cyclization of ethyl N-benzyl-N-(2-ethoxycarbonylethyl)alaninate favors the attack of the methylene enolate (propionate side) onto the alanine ester because the resulting
References
-
Benchchem. (n.d.).[1][2] 1-Benzyl-5-methylpiperidin-3-one | Structure and Properties. Retrieved from [1][2]
-
ChemicalBook. (2025).[1][2][5] 1-Benzyl-4-piperidone NMR Spectrum and Properties. Retrieved from [1][2]
-
Google Patents. (2016).[1][2] CN105622444B - Preparation method of 1-benzyl-3-piperidone hydrochlorides.[1][2] Retrieved from
-
ResearchGate. (2008).[1][2] Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Retrieved from
Sources
Technical Support Center: Purification of 1-Benzyl-5-methylpiperidin-3-one by Column Chromatography
Welcome to the technical support center for the purification of 1-Benzyl-5-methylpiperidin-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this key synthetic intermediate. Here, we move beyond simple protocols to explain the reasoning behind each step, providing you with the expertise to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Pre-Chromatography Considerations
Q1: What are the critical first steps before attempting to purify 1-Benzyl-5-methylpiperidin-3-one?
A1: Before proceeding to column chromatography, a thorough preliminary analysis is essential. The success of your purification heavily relies on understanding your crude reaction mixture.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the progress of your synthesis. This will help you identify the formation of your desired product and any significant byproducts.
-
Aqueous Work-up: 1-Benzyl-5-methylpiperidin-3-one is a basic compound.[1] An initial acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl). Your product, being a base, will be protonated and move to the aqueous layer, leaving many non-basic impurities behind in the organic layer.[2] You can then basify the aqueous layer and extract your product back into an organic solvent.
-
Crude Product Analysis: Obtain a proton NMR (¹H NMR) of your crude material. This will give you a rough idea of the purity and the nature of the impurities, which will inform your chromatography strategy.
Q2: How do I select the appropriate stationary phase for this purification?
A2: The choice of stationary phase is dictated by the chemical properties of your analyte.
-
Silica Gel: For 1-Benzyl-5-methylpiperidin-3-one, standard silica gel (SiO₂) is the most common and effective stationary phase.[2] Its slightly acidic nature provides good separation for a wide range of compounds.
-
Alumina (Al₂O₃): While less common, neutral or basic alumina can be considered. Given the basic nature of the piperidinone ring, alumina can sometimes reduce the peak tailing that occurs on silica gel. However, silica gel is generally the first choice due to its versatility and predictability.
Method Development: The Mobile Phase
Q3: How do I determine the best mobile phase (eluent) for my column?
A3: The selection of the mobile phase is arguably the most critical step and should be systematically optimized using Thin-Layer Chromatography (TLC) before you pack your column.[2]
-
Start with a Standard Solvent System: A common starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (EtOAc) or diethyl ether.[2]
-
Aim for an Optimal Rf Value: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. For effective separation on a column, you should aim for an Rf value for your target compound between 0.2 and 0.4 .[2]
-
Systematic Optimization: Develop your TLC in various ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc). The goal is to find a system where your desired compound has an Rf of ~0.3 and is well-separated from impurities.
Q4: My compound is streaking or "tailing" on the TLC plate. What does this mean and how do I fix it?
A4: Tailing is a classic sign of strong, undesirable interactions between your basic analyte and the acidic stationary phase. The nitrogen atom in the piperidine ring can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.
The Solution: Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Adding 0.5-1% triethylamine to your mobile phase is a highly effective strategy.[2] The TEA will preferentially interact with the acidic sites on the silica, allowing your basic product to travel through the column more uniformly, resulting in sharper bands and better separation.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of 1-Benzyl-5-methylpiperidin-3-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | 1. Incorrect Mobile Phase: The polarity of the eluent is not optimized for separating the target compound from impurities.[3] 2. Column Overload: Too much crude material was loaded onto the column. 3. Poor Column Packing: The column was not packed uniformly, leading to channeling.[4] | 1. Re-optimize with TLC: Find a solvent system that provides better separation between your product and the impurity spots. Consider trying a different solvent combination (e.g., Dichloromethane/Methanol). 2. Reduce Sample Load: A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight. 3. Repack the Column: Ensure you are using a proper slurry packing technique to create a dense, uniform bed.[5] |
| Compound Won't Elute | 1. Mobile Phase is Not Polar Enough: The solvent system is too weak to move the compound down the column.[6] 2. Strong Adsorption: The compound is irreversibly binding to the stationary phase. | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (gradient elution). For example, start with 9:1 Hexanes:EtOAc and slowly increase to 7:3, 5:5, etc.[6] 2. Switch to a More Polar System: If your compound still doesn't move, a stronger solvent system like Dichloromethane/Methanol may be necessary. Always add a basic modifier like TEA when working with basic compounds on silica. |
| Cracked or Channeled Column Bed | 1. Column Ran Dry: The solvent level dropped below the top of the silica bed, causing it to dry out and crack.[7] 2. Heat from Solvent Addition: Adding a new, less polar solvent to a more polar one can generate heat, creating bubbles and channels. | 1. Maintain Solvent Head: Always keep a layer of solvent above the silica bed. Never let the column run dry.[7] 2. Pre-mix Solvents: When running a gradient, pre-mix your solvent batches before adding them to the column to dissipate any heat generated. |
| Product Elutes Too Quickly (High Rf) | 1. Mobile Phase is Too Polar: The eluent is too strong, causing all components to move quickly with the solvent front without interacting with the stationary phase. | 1. Decrease Eluent Polarity: Add more of the non-polar solvent to your system (e.g., move from 7:3 to 9:1 Hexanes:EtOAc) to achieve the target Rf of 0.2-0.4. |
Experimental Workflow & Protocols
Step-by-Step Protocol for Column Chromatography
This protocol assumes a standard glass column and silica gel stationary phase.
1. Column Packing (Wet Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a small layer of sand.
-
In a separate beaker, create a slurry of silica gel in your starting, low-polarity mobile phase.[5]
-
With the stopcock open and a flask underneath, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle into a compact bed, draining the excess solvent until it is just above the silica level. Add another thin layer of sand on top to protect the silica surface.
2. Sample Loading (Dry Loading - Recommended)
-
Dissolve your crude 1-Benzyl-5-methylpiperidin-3-one in a minimal amount of a volatile solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel (roughly 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
3. Elution and Fraction Collection
-
Carefully add your mobile phase to the column, ensuring you do not disturb the top layer of sand/silica.
-
Open the stopcock and begin collecting fractions in test tubes or vials.[2]
-
Maintain a constant head of solvent above the silica bed throughout the elution process.
-
If using a gradient, systematically and gradually increase the polarity of your mobile phase.[5]
4. Fraction Analysis
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.[2] Spot every few fractions on a TLC plate and run it in your optimized solvent system.
-
Combine the fractions that show a single, clean spot corresponding to your product's Rf value.
-
Remove the solvent from the combined pure fractions under reduced pressure (rotary evaporation) to yield your purified 1-Benzyl-5-methylpiperidin-3-one.
Visualization of the Workflow
Caption: General experimental workflow for purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation.
References
- Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Benchchem. (n.d.). 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6.
- Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
- Benchchem. (2025, December). Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide.
- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
- ChemicalBook. (n.d.). 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis.
- Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography.
- Restek. (n.d.). HPLC Troubleshooting.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- University of Victoria. (n.d.). Column chromatography.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Microbe Notes. (2026, March 1). Column Chromatography: Principle, Parts, Types, Steps, Uses.
Sources
- 1. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. microbenotes.com [microbenotes.com]
Technical Support Center: Troubleshooting 1-Benzyl-5-methylpiperidin-3-one Aldol Condensations
Welcome to the Advanced Application Support Center. This guide is designed for discovery chemists and process scientists struggling with the low reactivity and poor regioselectivity of 1-Benzyl-5-methylpiperidin-3-one during aldol condensation workflows.
Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative benchmarking data, and a self-validating experimental protocol.
Diagnostic Workflow: Identifying the Root Cause of Low Reactivity
Diagnostic logic tree for troubleshooting piperidone aldol condensation failures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my aldol condensation yielding mostly unreacted starting material under standard basic conditions (e.g., NaOH/MeOH)? Causality & Solution: 1-Benzyl-5-methylpiperidin-3-one features severe steric hindrance. The bulky N-benzyl group shields the C2 position, while the 5-methyl group crowds the C4 position. Standard thermodynamic bases fail because the equilibrium of enolate formation is highly unfavorable against this steric bulk[1]. Furthermore, prolonged exposure to thermodynamic bases can trigger competing retro-Mannich fragmentation, destroying your piperidone ring. Actionable Fix: Shift to irreversible, kinetic enolate formation using Lithium Diisopropylamide (LDA) at cryogenic temperatures (−78 °C)[2].
Q2: I switched to a Mukaiyama aldol approach using TiCl₄, but reactivity is still near zero. What is quenching the reaction? Causality & Solution: The tertiary amine of the piperidine ring is highly Lewis basic. It outcompetes the carbonyl oxygen for coordination with Lewis acids, effectively precipitating or deactivating the catalyst before enolization can occur[3]. Actionable Fix: You must use at least 2.0 to 2.5 equivalents of the Lewis acid—one equivalent to saturate the basic nitrogen and a second to activate the carbonyl. Alternatively, replace the N-benzyl protecting group with an electron-withdrawing N-Boc group to reduce nitrogen basicity.
Q3: When I do get product, NMR shows a complex mixture of regioisomers. How do I control C2 vs. C4 enolization? Causality & Solution: 3-piperidones are inherently asymmetric. Deprotonation can occur at C2 (kinetically favored by the inductive effect of the nitrogen but sterically hindered by the N-benzyl group) or C4 (sterically hindered by the 5-methyl group). The enolate of this compound can participate in condensation reactions, but regiocontrol requires precision[4]. Actionable Fix: Pre-forming a boron enolate (using Chx₂BCl and Et₃N) can provide exquisite regiocontrol due to the tight, highly organized Zimmerman-Traxler transition state. If using LDA, carefully control the temperature at exactly −78 °C to trap the kinetic enolate before equilibration occurs[1].
Quantitative Benchmarking: Impact of Reaction Conditions
Summarizing the expected outcomes based on catalyst and enolate strategies helps in selecting the right pathway for your specific target.
| Reaction Condition | Enolate Type | Reagent Equivalents | Regioselectivity (C2:C4) | Expected Conversion | Primary Failure Mode |
| NaOH / MeOH, 25 °C | Thermodynamic | 0.1 - 1.0 eq | Poor (Complex Mixture) | < 15% | Unfavorable equilibrium; retro-Mannich fragmentation |
| TiCl₄ / Et₃N, 0 °C | Lewis Acid | 1.0 eq TiCl₄ | N/A | < 5% | Catalyst quenching by basic piperidine nitrogen |
| TiCl₄ / Et₃N, 0 °C | Lewis Acid | 2.5 eq TiCl₄ | Moderate | 40 - 60% | Competitive side reactions; difficult emulsion during workup |
| LDA / THF, -78 °C | Kinetic | 1.1 eq LDA | High (Favors less hindered)* | > 85% | Moisture/O₂ degradation of the sensitive enolate |
*Note: Exact C2:C4 ratio is highly dependent on the axial/equatorial conformation of the 5-methyl group in your specific solvent system.
Self-Validating Experimental Protocol: Directed Aldol via Kinetic Enolate
To ensure high trustworthiness and reproducibility, this protocol incorporates built-in validation steps so you can verify the success of each intermediate phase before proceeding.
Reagents Required:
-
1-Benzyl-5-methylpiperidin-3-one (1.0 eq, rigorously dried)
-
Diisopropylamine (1.2 eq, distilled over CaH₂)
-
n-Butyllithium (1.1 eq, titrated prior to use)
-
Electrophile / Aldehyde (1.2 eq)
-
Anhydrous THF
Step 1: Preparation and Validation of LDA
-
Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine (1.2 eq) under an argon atmosphere. Cool to −78 °C.
-
Add a few crystals of 1,10-phenanthroline (indicator).
-
Dropwise add n-Butyllithium (1.1 eq).
-
Self-Validation Check: The solution will turn a deep rust-red when excess active alkyllithium is present, and will clear/fade once fully protonated by the amine. This visually confirms the exact stoichiometry and active molarity of your LDA.
Step 2: Kinetic Enolization
-
Maintain the LDA solution at −78 °C.
-
Slowly add 1-Benzyl-5-methylpiperidin-3-one (1.0 eq) as a solution in THF over 15 minutes down the side of the flask to pre-cool the droplets. Stir for 45 minutes.
-
Self-Validation Check (D₂O Quench): Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL D₂O and EtOAc. Extract the organic layer, evaporate, and run a rapid ¹H NMR or GC-MS. You must observe >95% deuterium incorporation at the target alpha-position before proceeding. If enolization is incomplete, do not waste your expensive electrophile.
Step 3: Electrophilic Addition
-
Add the aldehyde (1.2 eq) dropwise at −78 °C. Stir for 2 hours at this temperature.
-
Self-Validation Check: Spot the reaction mixture on a silica TLC plate against the starting piperidone. Stain with p-anisaldehyde and heat. The resulting aldol adduct typically stains a distinct deep blue/purple, clearly differentiating it from the starting material.
Step 4: Quench and Isolation
-
Quench the reaction at −78 °C by adding saturated aqueous NH₄Cl.
-
Warm to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
References
-
[4] 1-Benzyl-5-methylpiperidin-3-one Properties and Reactivity. Benchchem. 4
-
[3] Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications. 3
-
[1] Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. PMC - NIH. 1
Sources
- 1. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Actinophyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Solvent Choice for 1-Benzyl-5-methylpiperidin-3-one Crystallization
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 1-Benzyl-5-methylpiperidin-3-one. This document moves beyond simple procedural outlines to offer in-depth explanations for experimental choices, ensuring a robust and reproducible crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for the crystallization of 1-Benzyl-5-methylpiperidin-3-one?
A1: The ideal solvent for crystallization should exhibit moderate solubility for 1-Benzyl-5-methylpiperidin-3-one at elevated temperatures and low solubility at room temperature or below. This differential solubility is the primary driver for crystal formation upon cooling. Key factors to consider include:
-
Polarity: The polarity of the solvent should ideally match that of the solute to achieve the desired solubility profile.
-
Boiling Point: A solvent with a boiling point between 60-120°C is often preferred. This range is high enough to facilitate dissolution but low enough to be easily removed from the final product.
-
Inertness: The solvent must not react with the 1-Benzyl-5-methylpiperidin-3-one.
-
Crystal Morphology: The chosen solvent can significantly influence the shape and size of the resulting crystals.[1][2][3] Some solvents may promote the growth of well-defined, easily filterable crystals, while others might lead to the formation of fine needles or amorphous solids.
Q2: I'm observing oiling out instead of crystallization. What is the likely cause and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated to a point where the solute's solubility is exceeded, but the conditions are not favorable for nucleation and crystal growth.
Common Causes and Solutions:
-
High Solute Concentration: The concentration of 1-Benzyl-5-methylpiperidin-3-one in the solvent is too high. Try diluting the solution with more of the same solvent.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice. A slower, more controlled cooling rate is recommended.[4]
-
Inappropriate Solvent: The solvent may be too good a solvent for the compound, even at lower temperatures. Consider using a solvent system, such as a solvent/anti-solvent combination.
Q3: My crystal yield is consistently low. What strategies can I employ to improve it?
A3: Low crystal yield is a common issue that can often be resolved through systematic optimization.[5][6]
Strategies for Improving Yield:
-
Optimize Solvent Choice: Ensure you are using the most suitable solvent. A small-scale solvent screen is highly recommended.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath or refrigerator to maximize precipitation.[4]
-
Minimize Wash Solvent Volume: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]
-
Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently saturated. | 1. Concentrate the solution by slowly evaporating some of the solvent.[4] 2. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed.[7] 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[4] |
| Formation of Fine Needles or Powder | Rapid nucleation and crystal growth, often due to rapid cooling or high supersaturation. | 1. Decrease the rate of cooling. Allow the solution to cool to room temperature on the benchtop before transferring to an ice bath. 2. Use a slightly more solubilizing solvent or a solvent mixture. |
| Colored Crystals/Impurities in Product | Impurities are co-crystallizing with the product. The mother liquor was not completely removed during filtration. | 1. Perform a hot filtration of the dissolved crude product to remove any insoluble impurities.[8] 2. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during filtration. 3. Consider a second recrystallization step if purity remains an issue.[4] |
| Oiling Out | The solution is too concentrated, or the cooling rate is too fast. The solvent is too good. | 1. Dilute the solution with more solvent. 2. Decrease the cooling rate. 3. Employ a solvent/anti-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization of 1-Benzyl-5-methylpiperidin-3-one
This protocol outlines a standard procedure for recrystallization from a single solvent. Ethanol is often a good starting point for piperidinone derivatives.[9]
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude 1-Benzyl-5-methylpiperidin-3-one. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is fully dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.[7] Forcing rapid cooling can lead to the trapping of impurities.[8]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[8]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent and poorly soluble in another that is miscible with the first.
Methodology:
-
Solvent System Selection: Identify a "good" solvent in which 1-Benzyl-5-methylpiperidin-3-one is highly soluble (e.g., dichloromethane or ethyl acetate). Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., hexanes or petroleum ether).[7][9]
-
Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid.
-
Clarification: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
Crystallization and Isolation: Follow steps 4-7 from Protocol 1.
Visualization of the Crystallization Workflow
The following diagram illustrates the decision-making process for optimizing the crystallization of 1-Benzyl-5-methylpiperidin-3-one.
Caption: Decision workflow for selecting a crystallization protocol.
References
-
Solvent effects on morphology and crystal structure of solution-grown organic crystals. SPIE Digital Library. Available from: [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available from: [Link]
-
Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing). Available from: [Link]
-
Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing. Available from: [Link]
-
The effect of solvent on crystal morphology | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Available from: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
Purification: How To - Chemistry. University of Rochester. Available from: [Link]
-
Optimizing Crystallization Processes for Higher Yields. Zhanghua - Filter Dryer. Available from: [Link]
-
Determination of the critical chain length for macromolecular crystallization using structurally flexible polyketones. PMC. Available from: [Link]
- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides. Google Patents.
-
Optimization. Hampton Research. Available from: [Link]
-
1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828. PubChem. Available from: [Link]
-
1-benzylpiperazine. Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Effect of solvents on the growth morphology of dl-alanine crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. filter-dryer.com [filter-dryer.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrevlett.com [chemrevlett.com]
stability of 1-Benzyl-5-methylpiperidin-3-one under acidic vs basic conditions
Welcome to the technical support center for 1-Benzyl-5-methylpiperidin-3-one (C13H17NO)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Benzyl-5-methylpiperidin-3-one?
A1: The main stability concerns for 1-Benzyl-5-methylpiperidin-3-one revolve around its two primary functional groups: the piperidinone ring and the N-benzyl group. The ketone functionality is susceptible to reactions under both acidic and basic conditions, while the N-benzyl group, though relatively stable, can be cleaved under certain reductive conditions.[2] The piperidine ring itself is a stable motif found in many natural products and pharmaceuticals.[2]
Q2: How does 1-Benzyl-5-methylpiperidin-3-one behave under acidic conditions?
A2: Under acidic conditions, the primary concern is the potential for acid-catalyzed reactions involving the ketone group.[3] While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, general principles of ketone chemistry suggest the possibility of enolization, which could lead to racemization at the adjacent chiral center (C2 and C4). Additionally, strong acidic conditions, particularly at elevated temperatures, could potentially lead to more complex rearrangements or degradation of the piperidinone ring.[2]
Q3: What is the expected stability of 1-Benzyl-5-methylpiperidin-3-one under basic conditions?
A3: Basic conditions can also promote reactions at the ketone functional group. Base-catalyzed enolization is a common reaction for ketones and can lead to by-product formation or racemization.[3][4] Furthermore, strong bases could potentially catalyze condensation reactions, such as aldol-type reactions, if other reactive species are present. The N-benzyl group is generally stable to basic conditions.
Q4: I'm observing unexpected peaks in my HPLC analysis after storing my sample in an acidic mobile phase. What could be the cause?
A4: The appearance of unexpected peaks in your HPLC chromatogram after exposure to an acidic mobile phase could indicate several possibilities:
-
On-column degradation: The acidic nature of the mobile phase, combined with the stationary phase, might be catalyzing a slow degradation of your compound.
-
Formation of diastereomers: If your synthesis is not stereospecific, you may be observing the separation of pre-existing diastereomers. Acid-catalyzed enolization could also lead to the formation of new stereoisomers.
-
Contamination: Ensure that the new peaks are not due to contamination from solvents, glassware, or the HPLC system itself.[5]
To troubleshoot, it is recommended to perform peak purity analysis using a diode array detector or mass spectrometry to identify the new peaks.[5]
Q5: Can the N-benzyl group be unintentionally cleaved during my reaction?
A5: The N-benzyl group is a common protecting group for secondary amines due to its relative stability.[2] However, it is susceptible to cleavage under specific conditions, most notably catalytic hydrogenation.[2] If your experimental setup involves hydrogen gas and a metal catalyst (e.g., Palladium on carbon), you risk debenzylation to form 5-methylpiperidin-3-one.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and reaction of 1-Benzyl-5-methylpiperidin-3-one.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield when performing reactions at the ketone. | Degradation of starting material: The reaction conditions (pH, temperature) may be causing the decomposition of the 1-Benzyl-5-methylpiperidin-3-one. | Optimize reaction conditions: Conduct small-scale trials at different pH values and temperatures to find the optimal conditions for your reaction while minimizing degradation. Use a validated analytical method like HPLC to monitor the stability of the starting material under these conditions.[6] |
| Formation of multiple products in a base-catalyzed reaction. | Side reactions: Base-catalyzed side reactions such as self-condensation or reaction with other components in the mixture may be occurring. | Use a non-nucleophilic base: Consider using a sterically hindered, non-nucleophilic base to minimize side reactions. Control stoichiometry: Carefully control the stoichiometry of your reactants. |
| Difficulty in purifying the final product. | Presence of closely related impurities: Degradation products or side-products may have similar polarities to your desired product, making purification by chromatography challenging. | Optimize chromatographic conditions: Screen different solvent systems and stationary phases to improve separation. Consider alternative purification techniques such as crystallization. |
| Inconsistent results between batches. | Variability in starting material quality: The purity of your 1-Benzyl-5-methylpiperidin-3-one may vary between batches, affecting reaction outcomes. | Characterize starting material: Always characterize the purity of your starting material by a reliable analytical method (e.g., HPLC, NMR) before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 1-Benzyl-5-methylpiperidin-3-one
This protocol is designed to assess the intrinsic stability of the compound under various stress conditions, which is a critical step in drug development and formulation studies.[7]
Objective: To identify potential degradation pathways and products of 1-Benzyl-5-methylpiperidin-3-one under acidic, basic, oxidative, and thermal stress.
Materials:
-
1-Benzyl-5-methylpiperidin-3-one
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-Benzyl-5-methylpiperidin-3-one in methanol at a concentration of 1 mg/mL.
-
Stress Conditions: [5]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Store the solid compound at 80°C for 48 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before dilution with the mobile phase. Analyze all samples using a validated stability-indicating HPLC method.
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
Protocol 2: Monitoring a Reaction by HPLC
Objective: To monitor the progress of a reaction involving 1-Benzyl-5-methylpiperidin-3-one and to detect the formation of any by-products or degradation products in real-time.
Materials:
-
Reaction mixture containing 1-Benzyl-5-methylpiperidin-3-one
-
Quenching solution (if necessary)
-
HPLC system with a suitable column and detector
-
Mobile phase appropriate for the separation of reactants, products, and potential impurities.
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the starting material, the expected product, and any potential impurities.
-
Initial Sample (t=0): Before initiating the reaction, inject a sample of the starting material to establish its retention time and peak area.
-
Reaction Monitoring: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot (if necessary) and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. Look for the appearance of any new peaks that might indicate side reactions or degradation.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways for 1-Benzyl-5-methylpiperidin-3-one under acidic and basic conditions.
Caption: Potential Acid-Catalyzed Degradation Pathway.
Caption: Potential Base-Catalyzed Degradation Pathway.
References
- 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem. (URL: )
-
The Acidities of Ketones and the Mechanism of Prototropic Change - AIP Publishing. (URL: [Link])
-
Ketonic Decarboxylation Catalysed by Weak Bases and Its Application to an Optically Pure Substrate - Organic Chemistry Portal. (URL: [Link])
-
Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism. (URL: [Link])
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (URL: [Link])
-
(PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin - ResearchGate. (URL: [Link])
-
Piperidine - Wikipedia. (URL: [Link])
-
Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC. (URL: [Link])
-
Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts - ResearchGate. (URL: [Link])
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (URL: [Link])
-
1-benzyl-5-methylpiperidin-3-one (C13H17NO) - PubChemLite. (URL: [Link])
-
Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts - MDPI. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. (URL: [Link])
-
Ketone bodies (ketogenesis and ketolysis). (URL: [Link])
-
(PDF) Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (URL: [Link])
-
1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])
- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google P
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (URL: [Link])
-
Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
-
AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com. (URL: [Link])
-
Stability-indicating methods for peptide drug analysis - AMSbiopharma. (URL: [Link])
Sources
- 1. PubChemLite - 1-benzyl-5-methylpiperidin-3-one (C13H17NO) [pubchemlite.lcsb.uni.lu]
- 2. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
removing residual benzylamine from 1-Benzyl-5-methylpiperidin-3-one product
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical challenges associated with isolating 1-Benzyl-5-methylpiperidin-3-one from residual benzylamine .
This guide bypasses generic advice to focus on the mechanistic causality of your separation issues, providing self-validating protocols to ensure high-purity recovery of your target piperidinone.
PART 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why is standard acid-base extraction failing to separate benzylamine from my product? A: The failure stems from overlapping physicochemical properties. 1-Benzyl-5-methylpiperidin-3-one is a tertiary amine, while benzylamine is a primary amine. Both possess similar pKa values (typically ranging between 8.5 and 9.5). When you attempt a standard pH adjustment, both amines protonate and deprotonate at roughly the same pH thresholds, causing them to co-extract into the organic layer.
Q2: I left my crude mixture on the bench overnight, and my yield of 1-benzyl-5-methylpiperidin-3-one dropped significantly. What happened? A: You are observing a spontaneous Schiff base (imine) condensation. Your product contains a reactive ketone moiety at the C-3 position, and your impurity (benzylamine) is a highly nucleophilic primary amine. If left in solution—especially during concentration under heat—the primary amine will attack the ketone, releasing water and forming a stable imine byproduct. Causality Rule: You must remove the benzylamine before applying heat or vacuum concentration to the crude mixture.
Q3: What is the mechanistic logic behind using a scavenger resin versus chemical derivatization? A: Both methods rely on the fundamental structural difference between the two molecules: steric hindrance and the presence of an N-H bond .
-
Benzylamine has two reactive N-H protons and acts as a strong nucleophile.
-
1-Benzyl-5-methylpiperidin-3-one is a tertiary amine with no N-H protons; it cannot act as a nucleophile in acyl substitution or addition reactions. By introducing an electrophile (like an isocyanate or an anhydride), you selectively covalently bind the primary amine. Scavenger resins attach this electrophile to a solid polymer bead for easy filtration [1], whereas derivatization converts the primary amine into a water-soluble salt for liquid-liquid extraction [2].
PART 2: Decision Matrix & Quantitative Data
To select the appropriate protocol for your lab, compare the parameters in the decision matrix below.
| Purification Method | Mechanism of Separation | Ideal Scale | Processing Time | Reagent Cost | Expected Target Recovery |
| Solid-Phase Scavenging | Covalent capture of primary amine onto a macroscopic polymer bead. | Analytical to Small (1 mg – 10 g) | 1.5 – 2 Hours | High (Specialty Resins) | > 95% |
| Anhydride Derivatization | Conversion of primary amine to a water-soluble phthalamate salt. | Medium to Large (10 g – Multi-kg) | 3 – 4 Hours | Low (Bulk Reagents) | 85% – 92% |
PART 3: Validated Experimental Protocols
Protocol A: Solid-Phase Scavenging (PS-Isocyanate Method)
Best for rapid, small-scale purification where yield and time are prioritized over reagent cost.
Causality & Validation: Polystyrene-Isocyanate (PS-Isocyanate) reacts irreversibly with primary amines to form a stable urea linkage tethered to the resin [3]. The tertiary amine product remains unreacted. The system is self-validating: a negative Ninhydrin stain of the final filtrate confirms the complete absence of primary amines.
-
Preparation: Dissolve the crude mixture containing 1-benzyl-5-methylpiperidin-3-one and benzylamine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL solvent per gram of crude).
-
Resin Addition: Add 2.5 to 3.0 molar equivalents of PS-Isocyanate resin (based on the estimated benzylamine content). Note: Excess resin is harmless as it remains in the solid phase.
-
Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 1.5 hours. Avoid magnetic stirring bars, which can mechanically sheer and pulverize the polymer beads, clogging your filters.
-
Filtration: Filter the suspension through a medium-porosity sintered glass funnel.
-
Washing: Wash the retained resin cake with 2 x 5 mL of DCM to ensure all tertiary amine product is eluted.
-
Validation & Concentration: Spot the filtrate on a TLC plate and stain with Ninhydrin. If no purple spot appears, the benzylamine is completely removed. Concentrate the filtrate under reduced pressure to yield the pure piperidinone.
Workflow for the selective removal of benzylamine using PS-Isocyanate scavenger resin.
Protocol B: Chemical Derivatization (Phthalic Anhydride Method)
Best for process scale-up where chromatography and resins are economically unviable.
Causality & Validation: Phthalic anhydride reacts exclusively with the primary amine to form a phthalamic acid intermediate. Upon treatment with an aqueous base, this intermediate deprotonates into a highly water-soluble sodium salt, forcing it into the aqueous layer. The tertiary amine product remains highly lipophilic and stays in the organic layer [2].
-
Derivatization: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add 1.2 molar equivalents of phthalic anhydride relative to the benzylamine impurity.
-
Reaction: Stir the solution at room temperature for 2 hours. The primary amine will ring-open the anhydride, forming a phthalamic acid derivative.
-
Alkaline Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous NaOH. Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of the derivatized benzylamine. The organic layer contains your target 1-benzyl-5-methylpiperidin-3-one.
-
Self-Validation Step: Drain the aqueous layer into a separate flask and acidify it to pH 2 using 3M HCl. A white precipitate (the phthalamic acid) will immediately crash out of solution, visually confirming the successful capture and removal of the benzylamine.
-
Final Polish: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Chemical derivatization logic using phthalic anhydride for large-scale amine separation.
References
- Scavenger resin and processes for the use thereof. Google Patents.
- Process for reducing the content of primary and secondary amine in a tertiary amine. Google Patents.
Technical Support Center: Resolution of Chiral 1-Benzyl-5-methylpiperidin-3-one
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the chiral resolution of 1-Benzyl-5-methylpiperidin-3-one. This piperidinone derivative is a valuable chiral building block in medicinal chemistry, and obtaining it in an enantiomerically pure form is often a critical step.[1] This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt and optimize these methods for your specific research needs.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is 1-Benzyl-5-methylpiperidin-3-one and why is its stereochemistry important?
1-Benzyl-5-methylpiperidin-3-one is a heterocyclic compound featuring a piperidinone core.[1] The presence of a methyl group at the 5-position introduces a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers ((5R) and (5S)).[1] In drug development, enantiomers of a chiral molecule often exhibit significantly different pharmacological, metabolic, and toxicological profiles.[2] Therefore, synthesizing and isolating a single enantiomer is crucial to ensure the safety and efficacy of a potential drug candidate.[3]
Q2: What are the primary strategies for resolving the enantiomers of this compound?
There are three main strategies for resolving racemic 1-Benzyl-5-methylpiperidin-3-one:
-
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic piperidinone (a base) with an enantiomerically pure chiral acid.[4] This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[5]
-
Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the two enantiomers based on their differential interactions with the CSP.[6]
-
Enzymatic Kinetic Resolution: This method uses an enzyme that selectively catalyzes a reaction on only one of the enantiomers, allowing for the separation of the unreacted enantiomer from the modified one.[7] For a ketone, Baeyer-Villiger monooxygenases (BVMOs) are particularly relevant.[8][9]
Guide 1: Classical Resolution via Diastereomeric Salt Formation
This technique remains a cost-effective and scalable method for chiral resolution.[] It leverages the conversion of an inseparable enantiomeric pair into a separable diastereomeric pair.
Q3: How does diastereomeric salt formation work for a basic compound like this?
The nitrogen atom in the piperidine ring makes the molecule basic. This allows it to react with a chiral acid (a resolving agent) to form diastereomeric salts.[4]
-
(±)-Base + (+)-Acid → [(-)-Base • (+)-Acid] + [(+)-Base • (+)-Acid]
These two resulting salts are diastereomers, not mirror images, and thus have different solubilities in a given solvent. By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized and isolated by filtration, while the other remains in the solution (the mother liquor).[5]
Q4: Which chiral resolving agents are suitable for 1-Benzyl-5-methylpiperidin-3-one?
Given the basic nature of the piperidine nitrogen, enantiomerically pure acidic resolving agents are required. The most common and effective choices include derivatives of tartaric acid.[][11]
| Resolving Agent | Rationale |
| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | A widely used resolving agent for amines. Its rigid, bulky structure often leads to well-defined crystalline salts with significant solubility differences.[12] |
| (-)-Di-O,O'-p-toluoyl-L-tartaric acid (L-DTTA) | The enantiomer of D-DTTA, useful for targeting the other enantiomer of the base or if it provides better crystal formation. |
| (+)-Tartaric Acid | A readily available and inexpensive option, though its derivatives often provide better discrimination and crystallinity.[4][11] |
| (S)-(+)-Mandelic Acid | Another common chiral acid used for resolving amines. |
Q5: How do I select the right solvent for crystallization?
Solvent selection is critical and often empirical. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.
Screening Protocol:
-
Prepare small, separate samples of both diastereomeric salts if possible, or use the mixture.
-
Test solubility in a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures).
-
The goal is to find a solvent where one salt is sparingly soluble and precipitates, while the other remains dissolved. Ternary phase diagrams can be constructed for a more systematic approach.[13]
Q6: After isolating the diastereomeric salt, how do I recover the pure enantiomer?
Once a single diastereomeric salt is isolated and purified (typically by recrystallization to achieve high diastereomeric excess), the salt must be "broken" to liberate the free amine (the desired enantiomer) and recover the resolving agent.
This is achieved by an acid/base extraction:
-
Dissolve the purified salt in water or a suitable solvent.
-
Add a base (e.g., aqueous NaOH, NaHCO₃) to deprotonate the chiral acid and neutralize the piperidine nitrogen, liberating the free base.
-
Extract the free enantiopure piperidinone into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash, dry, and concentrate the organic layer to yield the enantiomerically enriched 1-Benzyl-5-methylpiperidin-3-one.
Workflow: Classical Chiral Resolution
Caption: Workflow for classical resolution by diastereomeric salt formation.
Guide 2: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is the most versatile method for both analytical assessment of enantiomeric purity (enantiomeric excess, or ee) and for preparative-scale separation.
Q7: What type of chiral column is best for separating piperidine derivatives?
Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds, including piperidine derivatives.[3][14] These columns consist of a silica support coated or immobilized with a cellulose or amylose derivative (e.g., tris(3,5-dimethylphenylcarbamate)).
Recommended Starting Columns:
-
CHIRALPAK® IA / IB / IC etc.: Immobilized phases that are robust and compatible with a wide range of solvents.[15]
-
CHIRALCEL® OD / AD: Coated phases that are highly effective but have more solvent restrictions.
Q8: What are typical mobile phase conditions for this separation?
For polysaccharide CSPs, separations are typically run in one of three modes:
| Mode | Mobile Phase Composition | Additives |
| Normal Phase | n-Hexane / Alcohol (Isopropanol or Ethanol) | For basic analytes like this piperidinone, a small amount of a basic additive (e.g., 0.1% Diethylamine, DEA) is crucial to improve peak shape and reduce tailing.[14] |
| Polar Organic | Acetonitrile or Methanol / Ethanol | Can also require basic or acidic additives depending on the interaction mechanism. |
| Reversed Phase | Water / Acetonitrile or Methanol | Buffered to a specific pH. Less common for preparative work with these CSPs but useful analytically. |
A systematic screening of different columns and mobile phases is the most effective way to find the optimal separation conditions.[16]
Q9: How can I optimize the resolution between the two enantiomer peaks?
Several parameters can be adjusted to improve resolution (Rs):
-
Alcohol Modifier: Changing the alcohol (Isopropanol vs. Ethanol) or its percentage in the mobile phase can dramatically affect selectivity. Lowering the alcohol percentage generally increases retention and can improve resolution, but also lengthens run time.[14]
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, at the cost of longer analysis times.
-
Temperature: Temperature is a critical parameter.[14] Lowering the column temperature often increases selectivity and resolution. It is essential to use a column oven for reproducible results.
Workflow: Chiral HPLC Method Development
Caption: Systematic workflow for developing a chiral HPLC separation method.
Guide 3: Enzymatic Kinetic Resolution
This approach offers high selectivity under mild, environmentally friendly conditions.[9]
Q10: How can an enzyme be used to resolve a ketone?
The most relevant method is an enantioselective Baeyer-Villiger oxidation catalyzed by a Baeyer-Villiger monooxygenase (BVMO).[8][9] These enzymes use oxygen and a cofactor (NADPH) to convert a ketone into a lactone (an ester within a ring).
In a kinetic resolution, the enzyme will convert one enantiomer of the ketone (e.g., the R-enantiomer) to the corresponding lactone much faster than the other. The reaction can be stopped at ~50% conversion, yielding a mixture of unreacted (S)-ketone and the (R)-lactone, which can then be separated using standard chromatography. Excellent enantioselectivities (E > 200) can be achieved with this method.[9]
Q11: What are the main challenges with enzymatic resolution?
-
Enzyme Availability: Finding a commercially available or readily expressed BVMO that is active and selective for this specific substrate may require screening.
-
Cofactor Recycling: The NADPH cofactor is expensive. Industrial-scale processes require a system to regenerate it in situ, often using a secondary enzyme and a sacrificial substrate.
-
Product Inhibition: The resulting lactone or byproducts can sometimes inhibit the enzyme, slowing the reaction.
Troubleshooting Guide
| Issue | Method | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | Classical | 1. Salts are too soluble in the chosen solvent. 2. Solution is not supersaturated. | 1. Change to a less polar solvent or use a solvent/anti-solvent system. 2. Concentrate the solution; cool to a lower temperature; scratch the flask. |
| Both Salts Precipitate (Oiling Out) | Classical | 1. Solvent is too non-polar. 2. Cooling rate is too fast. | 1. Add a co-solvent to increase solubility (e.g., more alcohol). 2. Allow the solution to cool slowly and undisturbed for several hours or days.[11] |
| Low Enantiomeric Excess (ee) | Classical | 1. Incomplete separation of diastereomers. 2. Co-crystallization of the undesired salt. | 1. Recrystallize the isolated salt one or more times. 2. Re-screen for a more selective solvent system. |
| Poor or No Resolution | HPLC | 1. Incorrect chiral stationary phase (CSP). 2. Suboptimal mobile phase. | 1. Screen a different class of CSP (e.g., if amylose-based failed, try cellulose-based). 2. Systematically vary the alcohol and its percentage. Ensure the correct additive (e.g., DEA) is used.[14] |
| Broad or Tailing Peaks | HPLC | 1. Secondary interactions with the silica support. 2. Column contamination or degradation. | 1. Increase the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA). 2. Flush the column with a strong solvent (check manual for compatibility). Use a guard column.[15] |
| Slow or No Reaction | Enzymatic | 1. Enzyme is not active on the substrate. 2. Incorrect pH, temperature, or cofactor issues. | 1. Screen different BVMOs. 2. Optimize reaction conditions (pH is critical for enzyme activity). Ensure the cofactor regeneration system is working.[9] |
Experimental Protocols
Protocol 1: Chiral HPLC/SFC Analytical Method Development
This protocol outlines a screening approach for determining the enantiomeric excess (ee) of 1-Benzyl-5-methylpiperidin-3-one.
-
Instrumentation: HPLC or SFC system with UV detector.
-
Column Selection: CHIRALPAK® IA, IB, and IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
B: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a ~1 mg/mL solution of the racemic material in the mobile phase.
-
Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
-
Inject the racemic sample and record the chromatogram.
-
Repeat for all combinations of columns and mobile phases.
-
The condition providing the best resolution (Rs > 1.5) should be selected for further optimization.
-
Protocol 2: Classical Resolution with (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)
This is a representative starting protocol. Molar equivalents, solvent volumes, and crystallization temperatures will require optimization.
-
Materials: Racemic 1-Benzyl-5-methylpiperidin-3-one (1.0 eq), (+)-DPTTA (0.5 eq - 1.0 eq), Ethanol.
-
Procedure:
-
In a flask, dissolve the racemic piperidinone (e.g., 2.03 g, 10 mmol) in warm ethanol (e.g., 50 mL).
-
In a separate flask, dissolve (+)-DPTTA (e.g., 1.93 g, 5 mmol) in warm ethanol (e.g., 50 mL).
-
Slowly add the acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then let it stand undisturbed for 24 hours to promote crystallization.[11]
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol. This is Crop 1 .
-
Concentrate the mother liquor to half its volume and cool to obtain a second batch of crystals (Crop 2 ).
-
Determine the diastereomeric and enantiomeric purity of each crop by breaking a small sample of the salt (see Q6) and analyzing by chiral HPLC.
-
Combine crops of sufficient purity and recrystallize from fresh ethanol to achieve >99% ee.
-
References
-
Grogan, G. (2018). Enzymatic Kinetic Resolution by Addition of Oxygen. The Application of Enzymes in Organic Synthesis, 1-28. Available at: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
Secundo, F., et al. (2007). Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases. Tetrahedron, 63(46), 11473-11479. Available at: [Link]
-
Sutton, P. W., & Whittall, J. (2012). Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. ChemCatChem, 4(7), 929-941. Available at: [Link]
-
Lorenz, H. (2006). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. Available at: [Link]
-
Chen, J., et al. (2017). Kinetic resolution reactions of cyclic β-hydroxy ketones by Serratia sp. BOC45. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). EP1609781B1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl).
-
Simon, M. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 213-224. Available at: [Link]
-
Martín-Matute, B., & Bäckvall, J.-E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, 137(10), 3594-3599. Available at: [Link]
-
Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. LinkedIn. Available at: [Link]
-
University of Leeds. (2021). Stereochemistry - Stereoelectronics. Available at: [Link]
-
Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis. Electrophoresis, 24(15), 2711-2715. Available at: [Link]
-
Yasuda, S., et al. (1992). Determination of enantiomers of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020)... Journal of Chromatography B: Biomedical Sciences and Applications, 577(1), 95-102. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]
-
Fischer, D. J., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. Organic Letters, 18(15), 3742-3745. Available at: [Link]
- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]
-
In-Gyu, K., & Sang-Yong, J. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6229. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Available at: [Link]
-
Carotti, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. Molecules, 25(24), 6031. Available at: [Link]
-
Pérez-Areales, F. J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Molecules, 30(15), 3456. Available at: [Link]
- Google Patents. (n.d.). KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate.
Sources
- 1. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP1609781B1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chiraltech.com [chiraltech.com]
- 16. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to the C13 NMR Chemical Shifts of 1-Benzyl-5-methylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the C13 NMR chemical shifts for 1-Benzyl-5-methylpiperidin-3-one, a substituted piperidinone of interest in medicinal chemistry and organic synthesis. In the absence of direct experimental data for this specific compound, this guide presents a detailed prediction of its C13 NMR spectrum. This prediction is grounded in a comparative analysis with the known spectral data of the closely related analogue, 1-benzylpiperidin-3-one, and established substituent effects of a methyl group on the piperidine ring.
Introduction: The Significance of C13 NMR in Piperidinone Characterization
The piperidinone scaffold is a prevalent structural motif in a multitude of biologically active compounds and natural products. The precise determination of the substitution pattern and stereochemistry of these molecules is paramount for understanding their structure-activity relationships. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable tool for the structural elucidation of these heterocyclic systems. The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, offering valuable insights into the effects of various substituents on the piperidinone ring.
Comparative Analysis: Predicted C13 NMR of 1-Benzyl-5-methylpiperidin-3-one vs. Experimental Data of 1-Benzylpiperidin-3-one
To facilitate a robust comparison, we will first consider the reported C13 NMR chemical shifts for 1-benzylpiperidin-3-one. Subsequently, we will predict the chemical shifts for 1-Benzyl-5-methylpiperidin-3-one by applying the known effects of a methyl substituent at the C-5 position of a piperidine ring.
Table 1: Comparison of Predicted C13 NMR Chemical Shifts for 1-Benzyl-5-methylpiperidin-3-one and Experimental Data for 1-Benzylpiperidin-3-one.
| Carbon Atom | 1-Benzylpiperidin-3-one (Experimental, δ ppm) | 1-Benzyl-5-methylpiperidin-3-one (Predicted, δ ppm) | Rationale for Predicted Shift |
| C=O (C3) | ~208 | ~208 | The carbonyl carbon is relatively distant from the site of methylation, so a significant change in its chemical shift is not anticipated. |
| CH₂ (C2) | ~58 | ~58 | The C2 carbon is alpha to the nitrogen and beta to the carbonyl. The effect of a methyl group at C5 is expected to be minimal. |
| CH₂ (C4) | ~41 | ~48 | The introduction of a methyl group at C5 will have a noticeable downfield (deshielding) effect on the adjacent C4 carbon (β-effect). |
| CH (C5) | ~28 | ~35 | The C5 carbon is now a methine carbon, and the direct attachment of a methyl group will cause a significant downfield shift (α-effect). |
| CH₂ (C6) | ~54 | ~61 | The C6 carbon, being adjacent to the substituted C5, will experience a downfield shift due to the β-effect of the methyl group. |
| CH₃ (at C5) | - | ~19 | This is the newly introduced methyl group, and its chemical shift is predicted to be in the typical range for an aliphatic methyl group on a cyclohexane-like ring. |
| Benzyl CH₂ | ~63 | ~63 | The benzylic carbon is sufficiently remote from the C5-methyl group, and its chemical shift is expected to remain largely unchanged. |
| Benzyl C (ipso) | ~138 | ~138 | The aromatic carbons of the benzyl group are not expected to be significantly influenced by the methyl substituent on the piperidine ring. |
| Benzyl C (ortho) | ~129 | ~129 | |
| Benzyl C (meta) | ~128 | ~128 | |
| Benzyl C (para) | ~127 | ~127 |
Note: The experimental data for 1-benzylpiperidin-3-one is based on typical values for N-benzyl piperidinones and may vary slightly depending on the solvent and experimental conditions.
Causality Behind Experimental Choices and Predicted Shifts
The prediction of the C13 NMR spectrum for 1-Benzyl-5-methylpiperidin-3-one is based on well-established principles of substituent-induced chemical shifts in saturated heterocyclic systems. The primary influence of the C5-methyl group is localized, with the most significant effects observed on the carbon to which it is directly attached (α-effect) and the adjacent carbons (β-effects).
-
α-Effect: The substitution of a hydrogen atom with a methyl group on a sp³-hybridized carbon atom typically leads to a downfield shift of 8-12 ppm for that carbon.
-
β-Effect: The introduction of a methyl group also deshields the adjacent carbon atoms, resulting in a downfield shift, which is generally in the range of 5-10 ppm.
-
γ-Effect: A methyl group can have a small shielding (upfield shift) or deshielding effect on carbons two bonds away, depending on their steric relationship (gauche or anti). In this case, the γ-effect on C3 and the benzylic CH₂ is expected to be negligible.
This predictive approach provides a valuable framework for the initial assignment of the C13 NMR spectrum of 1-Benzyl-5-methylpiperidin-3-one and for confirming its successful synthesis.
Experimental Protocol for C13 NMR Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality C13 NMR spectrum of a piperidinone derivative like 1-Benzyl-5-methylpiperidin-3-one.
1. Sample Preparation:
- Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for this class of compounds due to its good dissolving power and the convenient chemical shift of the residual solvent peak (δ ≈ 77.16 ppm), which can be used as an internal reference. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) if solubility is an issue.
- Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
- Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the solvent peak is generally sufficient for routine characterization.
2. NMR Spectrometer Setup:
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.
- Probe Tuning and Matching: Ensure the probe is properly tuned to the ¹³C frequency and matched to the impedance of the spectrometer for optimal sensitivity.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
- Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
- Pulse Angle: A 30° pulse angle is typically used to allow for a shorter relaxation delay and faster acquisition, especially for quaternary carbons which have longer relaxation times.
- Spectral Width: A spectral width of approximately 220-250 ppm is usually sufficient to cover the expected range of chemical shifts for piperidinone derivatives.
- Acquisition Time (AT): An acquisition time of 1-2 seconds is generally adequate.
- Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly the quaternary carbonyl carbon.
- Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans should provide a good signal-to-noise ratio.
4. Data Processing:
- Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm) or TMS (if used).
Visualization of Structure-Spectrum Relationship
The following diagram illustrates the logical relationship between the structure of 1-Benzyl-5-methylpiperidin-3-one and its predicted C13 NMR chemical shifts.
Caption: Predicted C13 NMR assignments for 1-Benzyl-5-methylpiperidin-3-one.
References
- Substituent Effects on C13 NMR of Piperidines: For a detailed discussion on the empirical substituent parameters for methyl groups on piperidine rings, refer to foundational studies in the field of C13 NMR spectroscopy of heterocyclic compounds. These studies provide the basis for the predicted chemical shifts in this guide.
- C13 NMR of N-Benzylpiperidines: The chemical shifts of the N-benzyl group and its effect on the piperidine ring carbons are well-documented in the literature. Relevant articles can be found in journals such as the Journal of Organic Chemistry and Magnetic Resonance in Chemistry.
- General C13 NMR Spectroscopy: For a comprehensive understanding of the principles of C13 NMR spectroscopy, including chemical shifts, relaxation, and experimental techniques, consult standard textbooks on NMR spectroscopy.
Technical Guide: N-Benzyl vs. N-Boc Protected Methylpiperidinones
This guide provides a technical comparison of N-Benzyl (Bn) versus N-tert-Butyloxycarbonyl (N-Boc) protected methylpiperidinones.[1] It focuses on the strategic selection of protecting groups (PG) to optimize synthetic routes in drug discovery, specifically addressing stability, reactivity, and orthogonality.[1]
Content Type: Comparative Analysis & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary: The Strategic Decision
In the synthesis of piperidine-based pharmacophores (e.g., opioids, antihistamines, AChE inhibitors), the choice between N-Benzyl and N-Boc protection is rarely arbitrary.[1] It dictates the synthetic sequence, solubility profile, and available orthogonal handles.[1]
-
Select N-Boc when: You require a "temporary" shield that is easily removed under mild acidic conditions, or when the nitrogen lone pair must be electronically deactivated to prevent N-oxidation or participation in unwanted nucleophilic attacks.
-
Select N-Benzyl when: You need a "semi-permanent" robust group that survives strong acids, bases, and nucleophiles, or when you intend to use the nitrogen basicity to modulate solubility or reactivity (e.g., salt formation).[1]
Decision Matrix: Protecting Group Selection
Figure 1: Decision tree for selecting between N-Benzyl and N-Boc protection based on downstream reaction conditions.
Chemical Profile & Stability Comparison
The fundamental difference lies in the electronic nature of the nitrogen atom.
Electronic Effects
-
N-Boc (Carbamate): The carbonyl group withdraws electron density from the nitrogen via resonance. This deactivates the nitrogen, making it non-nucleophilic and non-basic.
-
Impact on Piperidinone: The electron-withdrawing effect propagates inductively, slightly increasing the electrophilicity of the C4-carbonyl and increasing the acidity of the
-protons (C3/C5). This makes N-Boc-4-piperidinones excellent substrates for Wittig reactions and alpha-alkylations.[1]
-
-
N-Benzyl (Tertiary Amine): The benzyl group is an electron-donating alkyl substituent.[1] The nitrogen retains its lone pair and basicity (
for the conjugate acid).
Stability Data
| Feature | N-Benzyl (Bn) | N-Boc (tert-Butyloxycarbonyl) |
| Acid Stability | High: Stable to HCl, TFA, HBr.[1] | Low: Cleaves in TFA/DCM or HCl/Dioxane. |
| Base Stability | High: Stable to LiHMDS, NaH, NaOH.[1] | Moderate-High: Stable to most bases; hydrolyzes in strong heat/base. |
| Reductive Stability | Low: Cleaves with H2/Pd-C or Na/NH3. | High: Stable to Hydrogenolysis.[4] |
| Nucleophiles | High: Inert to amines, organometallics.[1] | Moderate: Can react with strong nucleophiles at high temp. |
| Oxidation | Low: Susceptible to N-oxide formation. | High: Nitrogen is protected from oxidation. |
Reactivity & Synthetic Utility[5]
Alpha-Alkylation of Methylpiperidinones
One of the most critical transformations is introducing substituents at the
-
Regioselectivity (3-Methyl-4-piperidinone):
-
N-Boc: The bulky Boc group, combined with its rotameric nature (A(1,[1]3) strain), often enhances regioselectivity during enolate formation.[1] Kinetic deprotonation (LDA, -78°C) typically favors the less substituted position (C5).[1]
-
N-Bn: The benzyl group is flexible. While kinetic control still favors C5, thermodynamic equilibration to the more substituted enolate (C3) is faster due to the basic nitrogen facilitating proton transfer.[1]
-
-
Experimental Insight: For clean
-alkylation, N-Boc is generally preferred .[1] The carbamate prevents the nitrogen from acting as a competitive base or nucleophile during the reaction with alkyl halides.
Reductive Amination (Fentanyl/Analogue Synthesis)
Both protecting groups are used in the synthesis of 4-anilidopiperidines.
-
N-Boc Route: Preferred for high-purity applications.[2] The reductive amination with aniline and STAB (Sodium Triacetoxyborohydride) proceeds cleanly. The Boc group is then removed with HCl.[5]
-
N-Bn Route: Historically significant and cost-effective. However, the final debenzylation requires catalytic hydrogenation or harsh chloroformate treatment (ACE-Cl), which can be problematic if the molecule contains other reducible functionalities (e.g., alkenes, specific halogens).[1]
Experimental Protocols
Protocol A: Regioselective -Alkylation of N-Boc-3-methyl-4-piperidinone
Objective: To introduce an alkyl group at the C5 position (kinetic control).[1]
Reagents:
-
N-Boc-3-methyl-4-piperidinone (1.0 equiv)[1]
-
LiHMDS (1.1 equiv, 1.0 M in THF)[1]
-
Dry THF (Solvent)[1]
Procedure:
-
Enolate Formation: Cool a solution of LiHMDS in dry THF to -78°C under Argon.
-
Addition: Dropwise add a solution of N-Boc-3-methyl-4-piperidinone in THF over 15 minutes. The low temperature is critical to maintain the kinetic enolate (C5) and prevent equilibration to the thermodynamic enolate (C3).
-
Equilibration Period: Stir at -78°C for 45 minutes.
-
Alkylation: Add the alkyl halide dropwise. Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[1][6] -
Validation: Analyze by
-NMR. The N-Boc group simplifies the spectrum compared to N-Bn, avoiding overlap in the aromatic region (unless Bn-bromide was used).[1]
Protocol B: Optimized Catalytic Debenzylation (N-Bn Removal)
Objective: Removal of N-Benzyl group under mild conditions using transfer hydrogenation.[1]
Context: Standard
Reagents:
Procedure:
-
Setup: Dissolve the substrate in Methanol (0.1 M concentration) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream (Caution: Pyrophoric).
-
Donor Addition: Add solid Ammonium Formate in one portion.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Evolution of gas will be observed. -
Monitoring: Monitor by TLC (N-Bn is usually less polar than the free amine) or LC-MS.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The residue is the formate salt of the amine. Convert to free base by partitioning between
and .
Visualizations
Pathway Analysis: Orthogonal Deprotection Strategies
This diagram illustrates how to process a scaffold containing both N-Boc and N-Benzyl groups (e.g., a bis-protected diamine), showing the orthogonality.
Figure 2: Orthogonal deprotection pathways allowing selective manipulation of amine centers.[1][8]
References
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health (PMC).[1] Available at: [Link][1]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). Available at: [Link][1]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. National Institutes of Health (PMC). Available at: [Link][1]
Sources
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. rsc.org [rsc.org]
- 7. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Literature Comparison of Synthesis Routes for 5-Methylpiperidin-3-ones
Introduction
The piperidin-3-one scaffold, particularly its 5-methyl substituted derivatives (such as 1-benzyl-5-methylpiperidin-3-one and 1-Boc-5-methylpiperidin-3-one), is a privileged building block in modern medicinal chemistry[1]. These compounds serve as crucial intermediates in the synthesis of biologically active molecules, including BCL6 degraders for non-Hodgkin lymphomas[2] and various G-protein coupled receptor (GPCR) ligands. The dual functionality of the piperidinone ring—combining a basic nitrogen atom with a reactive carbonyl group—allows for versatile downstream modifications, including reductive aminations, aldol condensations, and Grignard additions[1].
This guide objectively compares the two most prominent synthetic strategies for constructing 5-methylpiperidin-3-ones: the Pyridinol Hydrogenation/Oxidation Route and the Dieckmann Condensation Route . By analyzing the mechanistic causality behind experimental choices, this guide provides drug development professionals with actionable, field-proven methodologies.
Route 1: Pyridinol Hydrogenation & Oxidation (The Industrial Standard)
Mechanistic Causality & Strategy
The most direct and scalable approach to 5-methylpiperidin-3-ones begins with the commercially available 5-methylpyridin-3-ol. The strategy relies on the complete reduction of the aromatic pyridine ring to a piperidine, followed by selective N-protection and subsequent oxidation of the C3-hydroxyl group back to a ketone.
-
Reduction: Catalytic hydrogenation using Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) under high hydrogen pressure is required to overcome the resonance energy of the pyridine ring. The reaction is typically performed in an acidic solvent (e.g., acetic acid) to protonate the pyridine nitrogen, which prevents catalyst poisoning and accelerates the reduction[3].
-
Protection: The resulting secondary amine is highly nucleophilic and must be protected (typically as an N-benzyl or N-Boc group) to prevent self-condensation or interference during the subsequent oxidation step[1].
-
Oxidation: Mild oxidants such as the Swern oxidation or Dess-Martin Periodinane (DMP) are preferred over harsh chromium-based reagents (like Jones reagent) to prevent cleavage of acid-sensitive protecting groups (e.g., Boc) and to avoid over-oxidation[4].
Experimental Protocol: Synthesis of 1-Boc-5-methylpiperidin-3-one
Self-Validating Workflow:
-
Hydrogenation: Dissolve 5-methylpyridin-3-ol (1.0 eq) in glacial acetic acid. Add 10% Pd/C (0.1 eq by weight). Pressurize the reaction vessel with H₂ (50-70 psi) and stir at 50°C for 24 hours. Validation: Monitor hydrogen uptake; cessation indicates completion. Filter through Celite to remove the catalyst and concentrate in vacuo to yield crude 5-methylpiperidin-3-ol acetate salt.
-
N-Protection: Dissolve the crude salt in a biphasic mixture of DCM and saturated aqueous NaHCO₃. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0°C. Stir at room temperature for 12 hours. Validation: TLC (Ninhydrin stain) should show the disappearance of the primary/secondary amine spot. Extract, dry over Na₂SO₄, and purify via flash chromatography to isolate 1-Boc-5-methylpiperidin-3-ol.
-
Oxidation (Swern): In a flame-dried flask under N₂, add oxalyl chloride (1.5 eq) to anhydrous DCM at -78°C. Carefully add DMSO (3.0 eq). After 15 minutes, add a solution of 1-Boc-5-methylpiperidin-3-ol (1.0 eq) in DCM[2]. Stir for 45 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature. Validation: LC-MS should confirm the target mass [M+H-tBu]⁺. Quench with water, extract, and purify to yield 1-Boc-5-methylpiperidin-3-one.
Figure 1: Step-by-step workflow for the Pyridinol Hydrogenation and Oxidation route.
Route 2: Dieckmann Condensation (The Modular Approach)
Mechanistic Causality & Strategy
When specific stereochemistry at the C5 position is required, or when isotopic labeling is necessary, the de novo construction of the piperidine ring via Dieckmann condensation is highly advantageous[5]. This route builds the heterocycle from acyclic precursors.
-
Aza-Michael Addition: A primary amine (e.g., benzylamine) undergoes a double Michael addition with two different acrylate derivatives (one bearing the 5-methyl group equivalent) to form an unsymmetrical acyclic diester.
-
Dieckmann Condensation: An intramolecular Claisen-type condensation is driven by a strong, non-nucleophilic base (such as Lithium hexamethyldisilazide, LiHMDS, or Potassium tert-butoxide)[5]. The base deprotonates the α-carbon of one ester, which attacks the carbonyl carbon of the other, forming a β-keto ester. Strict anhydrous conditions are paramount to prevent competitive ester saponification.
-
Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis (e.g., aqueous HCl) and heat. The ester hydrolyzes to a β-keto acid, which readily undergoes thermal decarboxylation via a six-membered cyclic transition state, releasing CO₂ and yielding the 5-methylpiperidin-3-one core.
Experimental Protocol: Synthesis of 1-Benzyl-5-methylpiperidin-3-one
Self-Validating Workflow:
-
Diester Formation: React benzylamine (1.0 eq) with ethyl methacrylate (1.0 eq) in ethanol at reflux to form the mono-adduct. After purification, react the intermediate with ethyl acrylate (1.1 eq) to form the acyclic diester, N-benzyl-N-(2-ethoxycarbonylethyl)-2-methyl-3-aminopropanoate.
-
Dieckmann Condensation: Dissolve the diester in anhydrous THF under N₂. Cool to 0°C and add LiHMDS (1.0 M in THF, 1.2 eq) dropwise[5]. Stir at room temperature for 4 hours. Validation: Quench a small aliquot into saturated NH₄Cl and analyze by LC-MS; the mass should correspond to the cyclized β-keto ester.
-
Decarboxylation: Concentrate the reaction mixture and redissolve the crude β-keto ester in 6M HCl. Reflux for 12 hours. Validation: The evolution of CO₂ gas will be visible. Monitor by LC-MS until the intermediate mass completely transitions to the product mass. Basify the aqueous layer to pH 10 with NaOH, extract with ethyl acetate, and purify via column chromatography to yield 1-benzyl-5-methylpiperidin-3-one.
Figure 2: Step-by-step workflow for the Dieckmann Condensation and Decarboxylation route.
Quantitative Data Presentation: Route Comparison
To assist researchers in selecting the optimal synthetic strategy, the following table summarizes the key performance metrics of both routes based on literature precedents.
| Metric | Pyridinol Route (Hydrogenation/Oxidation) | Dieckmann Condensation Route |
| Overall Yield | 45% - 60% (Over 3 steps) | 30% - 45% (Over 3-4 steps) |
| Scalability | Excellent (Kilogram scale feasible) | Moderate (Limited by exotherms and strong bases) |
| Stereocontrol at C5 | Poor (Yields racemic mixtures) | Good (Can utilize chiral starting pool materials) |
| Atom Economy | High (Minimal byproducts) | Low (Loss of ethanol and CO₂ during cyclization) |
| Primary Reagents | 5-Methylpyridin-3-ol, Pd/C, Boc₂O, DMSO/Oxalyl Chloride | Benzylamine, Ethyl Acrylate, Ethyl Methacrylate, LiHMDS |
| Safety Considerations | High-pressure H₂ gas handling required | Highly reactive/pyrophoric bases (LiHMDS) required |
Conclusion
The selection between the Pyridinol and Dieckmann routes depends entirely on the project's specific requirements. For early-stage drug discovery and library generation where racemic mixtures are acceptable, the Pyridinol Hydrogenation/Oxidation Route is superior due to its robust scalability, higher overall yields, and reliance on inexpensive, commercially available starting materials[1],[3]. Conversely, if a project requires a specific enantiomer at the C5 position (e.g., for precise structure-activity relationship studies of BCL6 degraders[2]), the Dieckmann Condensation Route provides the necessary modularity to build the ring de novo from chiral precursors[5].
References
- Benchchem. "1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6".
- Google Patents. "EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders".
- Benchchem. "1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 (Debenzylation & Hydrogenation)".
- Google Patents. "CN101754957A - 新的杂环基化合物和它们作为趋化因子拮抗剂的用途".
Sources
- 1. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 2. EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google Patents [patents.google.com]
- 3. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 4. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]
- 5. CN101754957A - æ°çæç¯åºååç©åå®ä»¬ä½ä¸ºè¶åå åæ®æåçç¨é - Google Patents [patents.google.com]
Safety Operating Guide
Technical Guide: Safe Handling & Logistics for 1-Benzyl-5-methylpiperidin-3-one
[1][2]
Part 1: Risk Assessment & Chemical Intelligence[1][2]
The Molecule & Its Implications
1-Benzyl-5-methylpiperidin-3-one (CAS: 1290047-51-6 for racemic) is a functionalized piperidine derivative often utilized as a scaffold in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1]
Critical Structural Context: While this specific isomer (3-one) is distinct from the highly regulated N-benzyl-4-piperidone (a List I fentanyl precursor), its structural similarity necessitates a "precursor-aware" safety mindset.[1][2] It possesses a basic amine center and a reactive ketone moiety, making it both a chemical hazard and a candidate for strict inventory control.
Physicochemical Hazard Profile
Data extrapolated from structural analogs (1-Benzyl-3-piperidinone) and functional group analysis.[1][2]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Viscous oil or low-melting solid (Yellow/Brown) | High surface adhesion; difficult to clean from surfaces.[1][2] |
| Basicity | Weakly basic (Tertiary amine) | Incompatible with strong acids and oxidizers.[2] |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable.[2] |
| Acute Toxicity | Oral/Dermal (Category 4 estimated) | Harmful if swallowed.[2] Potential for skin absorption.[2][3][4] |
| Irritation | Skin/Eye (Category 2), STOT SE 3 | High Risk: Mucous membrane irritation upon inhalation.[2] |
Part 2: The Defensive Layer (PPE & Engineering Controls)[1][2]
This section details the Personal Protective Equipment (PPE) required to create a redundant safety barrier. Do not rely on a single layer of protection.[2][3]
Engineering Controls (Primary Barrier)[1][2]
-
Containment: All weighing, transfers, and reaction setups must be performed within a certified chemical fume hood.[2]
-
Face Velocity: Maintain 0.5 m/s (100 fpm) sash velocity.
-
Inert Atmosphere: The free base is sensitive to oxidation.[2] Handle under Nitrogen or Argon when possible to prevent degradation and formation of unidentified impurities.
PPE Selection Logic (Secondary Barrier)
Hand Protection: The "Double-Glove" Standard
Because this compound is lipophilic (benzyl group), it can permeate standard latex rapidly.[2]
-
Inner Layer: 4 mil Nitrile (inspection layer).[2]
-
Outer Layer:
Respiratory Protection[1][2][3][5][6][7]
-
In Hood: None required if sash is at working height.[2]
-
Outside Hood (Spills): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[2] The P100 is crucial if the substance is in solid/dust form; OV handles the amine vapors.[2]
Visual Decision Tree: PPE Selection
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and operational scale.
Part 3: Operational Logistics & Handling[2]
Storage & Stability[1][7]
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Hygroscopic and air-sensitive.[2] Store under Argon.[2]
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential amine-metal complexation.[2]
Waste Management (End-of-Life)
Proper segregation prevents dangerous cross-reactions in waste drums.[1][2]
-
Primary Stream: Halogen-Free Organic Solvents . (Unless chlorinated solvents were used in the process).[2]
-
Quenching: If the material is unreacted, quench with dilute HCl to form the non-volatile hydrochloride salt before disposal.[2] This significantly reduces vapor pressure and inhalation risk for waste handlers.[2]
-
Labeling: Clearly mark as "Basic Organic Amine/Ketone" to alert waste technicians of potential skin irritant hazards.[2]
Part 4: Emergency Response Protocols
Spill Response Workflow
Scenario: You have dropped a 5g vial of 1-Benzyl-5-methylpiperidin-3-one oil on the floor.
-
Evacuate: Clear the immediate area (3-meter radius).
-
Don PPE: Put on Level 3 PPE (Respirator + Laminate Gloves).[2]
-
Contain: Use a sand or vermiculite berm to stop spreading.[2] Do not use sawdust (potential reaction with amines).[2]
-
Neutralize: Apply a weak acid neutralizer (Citric acid powder) if available, or absorb directly.[2]
-
Clean: Scrub surface with soapy water (surfactants are required to lift the lipophilic oil).[2]
Exposure First Aid[1][2]
-
Eye Contact: Flush immediately for 15 minutes .[8][9][10] The amine functionality can cause corneal hazing; speed is critical.[2]
-
Skin Contact: Wash with soap and water.[8][10] Do not use alcohol/acetone ; this will drive the chemical deeper into the dermal layer.[2]
Visual Workflow: Emergency Response
Figure 2: Triage protocol for laboratory spills involving piperidinone derivatives.
References
-
Fisher Scientific. (2023).[2] Safety Data Sheet: 1-Benzyl-3-piperidinol hydrochloride. Retrieved from [1][2]
-
Cayman Chemical. (2025).[2][11] Safety Data Sheet: N-Benzyl-4-piperidone. Retrieved from [2]
-
Sigma-Aldrich. (2025).[2] Product Specification: 1-Benzylpiperidin-3-one.[1][2][12] Retrieved from [1][2]
-
PubChem. (2025).[2][13] Compound Summary: 1-Benzyl-4-methylpiperidin-3-one.[1][2][13][14][15] National Library of Medicine. Retrieved from [1][2]
-
BLD Pharm. (2025).[2] 1-Benzyl-5-methylpiperidin-3-one Product Details. Retrieved from [2]
Sources
- 1. 50606-58-1|1-Benzylpiperidin-3-one hydrochloride|BLD Pharm [bldpharm.com]
- 2. fishersci.es [fishersci.es]
- 3. lobachemie.com [lobachemie.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 1-BENZYLPIPERIDIN-3-ONE | 40114-49-6 [sigmaaldrich.com]
- 13. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
